molecular formula C33H69N2O6P B12411137 C15 Ceramide-1-phosphate-d7

C15 Ceramide-1-phosphate-d7

Cat. No.: B12411137
M. Wt: 627.9 g/mol
InChI Key: GXIXNMIIJBAQTF-QHKXSBLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C15 Ceramide-1-phosphate-d7 is a useful research compound. Its molecular formula is C33H69N2O6P and its molecular weight is 627.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H69N2O6P

Molecular Weight

627.9 g/mol

IUPAC Name

azanium [(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] hydrogen phosphate

InChI

InChI=1S/C33H66NO6P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-32(35)31(30-40-41(37,38)39)34-33(36)29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h26,28,31-32,35H,3-25,27,29-30H2,1-2H3,(H,34,36)(H2,37,38,39);1H3/b28-26+;/t31-,32+;/m0./s1/i1D3,3D2,5D2;

InChI Key

GXIXNMIIJBAQTF-QHKXSBLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])NC(=O)CCCCCCCCCCCCCC)O.[NH4+]

Canonical SMILES

CCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)[O-])C(C=CCCCCCCCCCCCCC)O.[NH4+]

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of Deuterated Ceramides in Advancing Lipid Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, are central players in cellular signaling, governing processes from apoptosis to inflammation and insulin (B600854) resistance. Their dysregulation is implicated in a multitude of pathologies, including cardiovascular disease, type 2 diabetes, and neurodegenerative disorders. Understanding the intricate dynamics of ceramide metabolism and signaling is therefore paramount for both basic research and therapeutic development. This technical guide delves into the critical function of deuterated ceramides as indispensable tools in modern lipid research. We will explore their application in mass spectrometry-based quantification, metabolic flux analysis, and biophysical studies of lipid membranes, providing detailed experimental methodologies and insights into the data they generate.

Introduction: The Significance of Ceramides and the Advent of Deuteration

Ceramides are composed of a sphingosine (B13886) backbone N-acylated with a fatty acid. Beyond their structural role in cellular membranes, they act as potent bioactive signaling molecules.[1][2][3] The specific fatty acid chain length and degree of saturation of a ceramide molecule can dictate its downstream signaling effects, adding a layer of complexity to their biological functions.[4] The study of these lipids has been revolutionized by the use of stable isotope labeling, particularly with deuterium (B1214612) (²H). Deuterated lipids are chemically almost identical to their endogenous counterparts, meaning they behave similarly in biological systems.[5] However, their increased mass allows for their distinction and precise quantification using mass spectrometry, and their different neutron scattering properties are invaluable in biophysical studies.[6][7]

The primary advantages of using deuterated ceramides in research include:

  • Accurate Quantification: They serve as ideal internal standards in mass spectrometry, correcting for sample loss during extraction and variations in ionization efficiency, thus enabling highly accurate and precise measurement of endogenous ceramide levels.[8][9][10]

  • Metabolic Tracing: Introducing deuterated precursors (e.g., deuterated water, serine, or fatty acids) allows researchers to trace the synthesis, turnover, and flux of ceramides through various metabolic pathways in vivo and in vitro.[11][12][13]

  • Minimal Isotope Effect: Deuterium labeling generally has a minimal effect on the biological activity of the lipid, ensuring that the observed metabolic fate reflects the natural processes.[5]

  • Non-Radioactive: Unlike radioactive isotopes, stable isotopes like deuterium are non-radioactive and safe for use in a wide range of experimental settings, including human studies.[13]

Applications of Deuterated Ceramides in Lipid Research

Gold Standard for Quantitative Lipidomics via Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern lipidomics. For the absolute quantification of endogenous ceramides, the use of stable isotope-labeled internal standards is crucial. Deuterated ceramides are the standards of choice for this purpose.[8][9][14]

An experimental workflow for the quantitative analysis of ceramides using deuterated standards typically involves the following steps:

G Experimental Workflow for Quantitative Ceramide Analysis A Biological Sample (Plasma, Tissue, Cells) B Spike with Deuterated Ceramide Internal Standards A->B Addition of Standards C Lipid Extraction (e.g., Butanol/Methanol) B->C Sample Preparation D LC-MS/MS Analysis (e.g., MRM) C->D Instrumental Analysis E Data Processing D->E Signal Integration F Quantification of Endogenous Ceramides E->F Ratio of Endogenous to Deuterated Signal

Figure 1: A generalized workflow for the quantification of ceramides.

Table 1: Quantitative Data from LC-MS/MS Analysis of Human Serum Ceramides

Ceramide SpeciesLinear Range (nM)Mean Concentration in Human Serum (nM)
Cer(d18:1/16:0)5.00 - 5.00x10³>0.992.70x10²
Cer(d18:1/18:0)1.00 - 1.00x10³>0.990.99x10²
Cer(d18:1/24:0)5.00 - 5.00x10³>0.99-
Cer(d18:1/24:1)5.00 - 5.00x10³>0.997.69x10²
Data summarized from a study on the development of a high-throughput LC/MS/MS method for ceramide quantification.[14]
Elucidating Ceramide Dynamics through Metabolic Labeling

Stable isotope tracing with deuterated precursors provides a dynamic view of ceramide metabolism. By administering deuterated water (D₂O) or other labeled molecules, researchers can measure the rate of de novo synthesis and turnover of specific ceramide species.[11][12][15] This approach has been instrumental in understanding how ceramide metabolism is altered in disease states.[16]

For instance, studies have used [²H]water to measure ceramide kinetics in vivo, allowing for the estimation of ceramide synthesis and providing insights into the source of fatty acids used for their production.[11][12]

Table 2: Monitored MRM Transitions for Endogenous and Deuterated Ceramides

Ceramide SpeciesEndogenous Transition (m/z)Deuterated (D7) Transition (m/z)
Cer d18:1/16:0538.5 > 264.3545.6 > 271.3
Cer d18:1/18:0566.6 > 264.3573.6 > 271.3
Cer d18:1/24:0650.6 > 264.3657.6 > 271.3
Cer d18:1/24:1648.6 > 264.3655.6 > 271.3
Data from a study on ultrafast measurement of circulating ceramides.[8]
Probing Membrane Structure with Neutron Scattering

Small-angle neutron scattering (SANS) is a powerful technique for studying the structure of lipid membranes. By selectively deuterating specific lipid components, researchers can create contrast that allows for the visualization of lipid domains, or "rafts."[17][18] Deuterated ceramides have been used in these studies to understand how they influence the formation and stability of such domains, which are critical for cellular signaling.[18]

Ceramide Signaling Pathways

Ceramides are at the heart of a complex network of signaling pathways that regulate cellular fate.[1][2] An increase in cellular ceramide levels is often associated with pro-apoptotic and anti-proliferative signals.

G Ceramide De Novo Synthesis and Signaling cluster_0 De Novo Synthesis (ER) cluster_1 Downstream Signaling A Serine + Palmitoyl-CoA B 3-Ketosphinganine A->B SPT C Sphinganine (dihydrosphingosine) B->C D Dihydroceramide C->D CerS E Ceramide D->E DEGS F Apoptosis E->F G Inflammation E->G H Insulin Resistance E->H I Cell Cycle Arrest E->I J Sphingomyelin Hydrolysis J->E SMase

Figure 2: Simplified overview of ceramide synthesis and its role in signaling.

One of the well-studied roles of ceramides is their involvement in insulin resistance. Elevated ceramide levels can impair the insulin signaling cascade, contributing to the pathophysiology of type 2 diabetes.[4]

G Ceramide-Mediated Inhibition of Insulin Signaling A Insulin B Insulin Receptor A->B C PI3K B->C D Akt/PKB C->D E GLUT4 Translocation D->E F Glucose Uptake E->F G Ceramides H PP2A G->H I PKCζ G->I H->D Dephosphorylation (Inhibition) I->D Inhibition

Figure 3: Mechanisms of ceramide-induced insulin resistance.

Detailed Experimental Protocols

Protocol: Quantitative Analysis of Ceramides in Human Plasma

This protocol provides a general framework for the quantification of ceramides in plasma using LC-MS/MS with deuterated internal standards.

Materials:

  • Human plasma

  • Deuterated ceramide internal standard mix (e.g., D7-Cer d18:1/16:0, D7-Cer d18:1/18:0, D7-Cer d18:1/24:0, and D7-Cer d18:1/24:1)[8]

  • Butanol/Methanol (1:1, v/v)[8]

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw 10 µL of plasma at 4°C.

    • Spike the plasma with 20 µL of the deuterated ceramide internal standard cocktail.[8]

    • Add 970 µL of butanol/methanol (1:1) to the mixture for lipid extraction.[8]

    • Vortex and centrifuge to pellet proteins.

    • Transfer the supernatant to a new vial for analysis.

  • LC-MS/MS Analysis:

    • Employ a suitable C18 column for chromatographic separation.

    • Use a gradient elution with mobile phases appropriate for lipid separation (e.g., involving acetonitrile, isopropanol, water, and formic acid).

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

    • Monitor the specific precursor-to-product ion transitions for each endogenous and deuterated ceramide species (see Table 2).[8]

  • Data Analysis:

    • Integrate the peak areas for each endogenous ceramide and its corresponding deuterated internal standard.

    • Calculate the ratio of the endogenous ceramide peak area to the deuterated standard peak area.

    • Construct a calibration curve using known concentrations of non-deuterated ceramide standards spiked with a fixed concentration of the deuterated standards.

    • Determine the concentration of endogenous ceramides in the plasma samples by interpolating their peak area ratios on the calibration curve.

Protocol: In Vivo Metabolic Labeling with Deuterated Water

This protocol outlines a general approach for studying ceramide kinetics in an animal model using [²H]water.

Materials:

  • Animal model (e.g., mice)

  • [²H]water (Deuterium oxide, D₂O)

  • LC-MS/MS system

Procedure:

  • Labeling:

    • Administer [²H]water to the animals, typically through their drinking water, to achieve a stable enrichment in body water.[11][12]

  • Sample Collection:

    • Collect blood and tissues at various time points after the initiation of labeling.

  • Lipid Extraction and Analysis:

    • Extract lipids from the collected samples as described in Protocol 4.1.

    • Analyze the samples using LC-MS/MS to measure the incorporation of deuterium into the sphingosine backbone and/or fatty acid chains of different ceramide species.[11]

  • Data Analysis:

    • Determine the isotopic enrichment of deuterium in the ceramide molecules over time.

    • Use this data to calculate the fractional synthesis rate (FSR) of the ceramides by fitting the labeling data to a kinetic model (e.g., a single-exponential curve).[11]

Conclusion and Future Perspectives

Deuterated ceramides have become an indispensable tool in lipid research, enabling precise quantification and dynamic metabolic studies that were previously unattainable. Their application has significantly advanced our understanding of the role of ceramides in health and disease. Future research will likely see the development of more sophisticated analytical techniques and a wider array of deuterated lipid standards to further dissect the complexity of the lipidome. These advancements will undoubtedly pave the way for the identification of novel biomarkers and the development of targeted therapies for a range of ceramide-related pathologies.

References

Ceramide-1-Phosphate (C1P) Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ceramide-1-Phosphate (C1P) is a bioactive sphingolipid that has emerged as a critical regulator of a diverse array of cellular processes. Unlike its precursor, ceramide, which is often associated with pro-apoptotic and anti-proliferative signals, C1P typically promotes cell growth, survival, and migration.[1] It functions as both an intracellular second messenger and an extracellular ligand, activating distinct signaling cascades that are implicated in physiological and pathological conditions, including inflammation and cancer.[1][2] This document provides an in-depth technical overview of C1P metabolism, its core signaling pathways, key quantitative data, and relevant experimental protocols for its study.

C1P Metabolism and Transport

The cellular levels of C1P are tightly controlled by the coordinated action of synthesizing and degrading enzymes, as well as specific transport proteins.

Synthesis of C1P

The primary and most well-characterized pathway for C1P production is the direct phosphorylation of ceramide by Ceramide Kinase (CERK).[3][4]

  • Ceramide Kinase (CERK): To date, CERK is the only identified mammalian enzyme known to produce C1P.[3] It catalyzes the ATP-dependent transfer of a phosphate (B84403) group to the 1-hydroxyl group of ceramide.[5] CERK is primarily localized to the trans-Golgi apparatus, where it phosphorylates ceramide transported from the endoplasmic reticulum by the ceramide transfer protein (CERT).[5][6][7] CERK activity is stimulated by calcium ions (Ca²⁺), a process mediated by calmodulin.[3][8]

  • Alternative Pathways: The presence of significant C1P levels in CERK-knockout mice suggests the existence of alternative biosynthetic pathways.[9] One proposed mechanism involves the enzyme diacylglycerol kinase-ζ (DAGK-ζ), which can phosphorylate ceramides (B1148491) in vitro.[5] Another potential, though not yet identified in mammals, is the hydrolysis of sphingomyelin (B164518) by a sphingomyelinase D (SMase D) type enzyme, which is found in some bacterial toxins and spider venoms.[4][5][10]

Degradation of C1P

C1P can be metabolized back to ceramide by the action of C1P phosphatases, maintaining the balance within the sphingolipid rheostat.[9] Additionally, deacylation to sphingosine-1-phosphate (S1P) is a possible degradation route, though a specific C1P deacylase has not yet been identified in mammalian cells.[9]

Transport of C1P

Once synthesized in the Golgi, C1P requires transport to other cellular membranes to interact with its effector proteins. This non-vesicular transport is mediated by the Ceramide-1-Phosphate Transfer Protein (CPTP) .[5][11][12] CPTP shuttles C1P from the trans-Golgi to various destinations, including the plasma membrane, to regulate downstream signaling events.[7][11][13]

G Diagram 1: C1P Metabolism and Transport cluster_ER Endoplasmic Reticulum cluster_Golgi trans-Golgi cluster_PM Plasma Membrane Ceramide_de_novo De Novo Synthesis CERT CERT Ceramide_de_novo->CERT transport Ceramide_Golgi Ceramide C1P_Golgi C1P Ceramide_Golgi->C1P_Golgi ATP CPTP CPTP C1P_Golgi->CPTP transport C1P_degradation Degradation (C1P Phosphatase) C1P_Golgi->C1P_degradation dephosphorylation CERK CerK CERK->Ceramide_Golgi C1P_PM C1P CERT->Ceramide_Golgi CPTP->C1P_PM C1P_degradation->Ceramide_Golgi

Diagram 1: Overview of C1P synthesis in the Golgi and transport by CPTP.

Core Signaling Pathways

C1P exerts its biological effects through two main modalities: as an intracellular messenger acting on direct targets and as an extracellular ligand for a putative cell surface receptor.[2]

Intracellular Signaling

Intracellular C1P, generated by CERK, can directly bind to and modulate the activity of specific effector proteins.

  • Cytosolic Phospholipase A₂α (cPLA₂α): C1P is a potent activator of cPLA₂α, the rate-limiting enzyme in eicosanoid biosynthesis.[2][9] C1P binds directly to the C2 domain of cPLA₂α, promoting its translocation to the Golgi membrane and enhancing its enzymatic activity.[3][14] This leads to the release of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins (B1171923) and leukotrienes.[4][15]

  • Acid Sphingomyelinase (A-SMase): C1P acts as a direct inhibitor of A-SMase, an enzyme that generates pro-apoptotic ceramide from sphingomyelin.[5][9] By blocking A-SMase, C1P reduces ceramide accumulation and prevents apoptosis, thus promoting cell survival.[3][16]

  • Serine Palmitoyltransferase (SPT): In some cells, C1P promotes survival by inhibiting SPT, the key regulatory enzyme in the de novo synthesis pathway of ceramide.[5][9]

  • Protein Phosphatases: C1P has been suggested to directly target and inhibit protein phosphatase 1 (PP1) and 2A (PP2A), which are activated by ceramide and linked to apoptosis.[4]

G Diagram 2: Intracellular C1P Signaling Pathways cluster_proinflammatory Pro-Inflammatory Response cluster_prosurvival Pro-Survival Response C1P Intracellular C1P cPLA2 cPLA₂α C1P->cPLA2 Binds & Activates ASMase Acid Sphingomyelinase (A-SMase) C1P->ASMase Binds & Inhibits AA Arachidonic Acid cPLA2->AA Eicosanoids Pro-inflammatory Eicosanoids AA->Eicosanoids Ceramide Ceramide ASMase->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis

Diagram 2: C1P directly activates cPLA₂α and inhibits A-SMase.
Extracellular Signaling

Exogenously added C1P can stimulate cellular responses such as migration and glucose uptake, which are often sensitive to pertussis toxin, suggesting the involvement of a Gαi protein-coupled receptor (GPCR).[2][16][17] While this receptor has not yet been cloned, its activation is known to trigger several key downstream signaling cascades.

  • PI3K/Akt/mTOR Pathway: C1P stimulates the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, a central hub for cell survival and proliferation.[5][17] Activation of this pathway by C1P has been shown to upregulate the anti-apoptotic protein Bcl-XL and inhibit apoptosis.[9] Downstream of Akt, C1P can also activate the mammalian target of rapamycin (B549165) (mTOR).[5][10]

  • MAPK Pathways: C1P activates mitogen-activated protein kinases (MAPKs), including the extracellularly regulated kinases 1 and 2 (ERK1/2) and c-Jun N-terminal kinase (JNK).[3][5] These pathways are crucial for C1P-mediated cell proliferation.[3]

  • NF-κB Pathway: C1P can enhance the DNA binding activity of the transcription factor NF-κB, a key regulator of inflammation and cell survival.[3][9] This activation is downstream of the PI3K/Akt pathway and is crucial for C1P-stimulated macrophage migration.[9][16]

  • PKCα Pathway: In macrophages, C1P stimulates proliferation partly through the activation of protein kinase C-alpha (PKCα).[3][5] This occurs via the stimulation of sphingomyelin synthase (SMS), which produces the PKC activator diacylglycerol (DAG).[5]

G Diagram 3: Extracellular C1P Signaling Pathways cluster_membrane C1P_extra Extracellular C1P GPCR Putative Gi-coupled Receptor C1P_extra->GPCR Binds PI3K PI3K GPCR->PI3K MAPK_path MEK/ERK JNK GPCR->MAPK_path Akt Akt (PKB) PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation NFkB->Survival Migration Cell Migration NFkB->Migration MAPK_path->Proliferation MAPK_path->Migration G Diagram 4: Experimental Workflow for CerK Assay start Start: Cell Lysate + Ceramide Substrate step1 Add Reaction Buffer (MOPS, CaCl₂) start->step1 step2 Initiate with [γ-³²P]ATP/MgCl₂ step1->step2 step3 Incubate at 30°C for 30 min step2->step3 step4 Terminate Reaction & Extract Lipids (Chloroform/Methanol) step3->step4 step5 Separate Lipids via TLC step4->step5 step6 Detect [³²P]C1P (Phosphorimaging) step5->step6 end End: Quantify CERK Activity step6->end

References

Methodological & Application

Application Notes and Protocols for C15 Ceramide-1-phosphate-d7 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide-1-phosphate (C1P) is a critical bioactive sphingolipid that plays a significant role in a variety of cellular processes, including cell proliferation, apoptosis, and inflammation. Accurate quantification of C1P species is essential for understanding its physiological and pathological roles in various diseases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of lipids due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is crucial for reliable quantification, as it compensates for variations in sample preparation and matrix effects.[1]

This document provides detailed application notes and protocols for the use of C15 Ceramide-1-phosphate-d7 (d18:1-d7/15:0) as an internal standard for the quantitative analysis of C1P in biological samples by LC-MS/MS. This compound is a deuterated derivative of C15 Ceramide-1-phosphate, making it an ideal internal standard for mass spectrometry-based quantification.[2]

Ceramide-1-Phosphate Signaling Pathway

Ceramide-1-phosphate is synthesized from ceramide by the action of ceramide kinase (CerK).[3] It is involved in inflammatory responses and cell survival signaling. The balance between ceramide, C1P, and another bioactive sphingolipid, sphingosine-1-phosphate (S1P), is crucial for determining cell fate.[4]

Ceramide-1-Phosphate Signaling Pathway cluster_0 Cellular Processes cluster_1 Sphingolipid Metabolism Cell Survival Cell Survival Inflammation Inflammation Apoptosis Apoptosis Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Ceramide->Apoptosis C1P Ceramide-1-Phosphate Ceramide->C1P Ceramide Kinase (CerK) Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase C1P->Cell Survival C1P->Inflammation S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase (SphK)

Caption: Simplified Ceramide-1-Phosphate signaling pathway.

Experimental Workflow for C1P Quantification

The general workflow for the quantification of C1P in biological samples using this compound as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow Sample Biological Sample (Plasma, Cells, Tissue) IS_Spike Spike with This compound Internal Standard Sample->IS_Spike Extraction Lipid Extraction (Protein Precipitation or Liquid-Liquid Extraction) IS_Spike->Extraction Dry_Reconstitute Dry Down and Reconstitute Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: General experimental workflow for C1P quantification.

Detailed Experimental Protocols

Materials and Reagents
  • Internal Standard: this compound (d18:1-d7/15:0)

  • Solvents (LC-MS Grade): Methanol, Isopropanol (B130326), Acetonitrile, Water, Chloroform, Ethyl Acetate

  • Reagents: Formic acid, Ammonium formate

  • Biological Matrix: Plasma, cell pellets, or tissue homogenates

Sample Preparation: Protein Precipitation (for Plasma/Serum)

This method is rapid and suitable for high-throughput analysis.[1]

  • Thaw plasma or serum samples on ice.

  • To 10 µL of sample in a microcentrifuge tube, add a known amount of this compound internal standard solution. The final concentration should be within the linear range of the calibration curve.

  • Add 100 µL of ice-cold isopropanol containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Sample Preparation: Liquid-Liquid Extraction (for Cells/Tissues)

This method provides a cleaner extract.

  • Homogenize cell pellets or tissue samples in phosphate-buffered saline (PBS).

  • Add a known amount of this compound internal standard solution to the homogenate.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex for 5 minutes.

  • Add 0.5 mL of water to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic phase.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions (Reverse Phase)

ParameterValue
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 1 mM Ammonium Formate
Mobile Phase B Acetonitrile:Isopropanol (90:10, v/v) with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Start at 60% B, increase to 100% B over 8 min, hold for 2 min, return to 60% B and equilibrate for 2 min.

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (IS) 628.9264.4
C16:0 Ceramide-1-phosphate644.5264.4
C18:0 Ceramide-1-phosphate672.6264.4
C24:0 Ceramide-1-phosphate756.7264.4
C24:1 Ceramide-1-phosphate754.7264.4

Note: The precursor ion for the internal standard is based on its molecular weight of 627.93. The product ion at m/z 264.4 is a characteristic fragment of the sphingoid base.

Data Presentation and Method Validation

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.[5]

Table 1: Method Validation Parameters

ParameterAcceptance CriteriaTypical Performance
Linearity (R²) > 0.99> 0.99[1]
Precision (%CV) < 15%< 15%[1]
Accuracy (%Bias) ± 15%Within ± 15%[1]
Recovery 85-115%98-109% for similar methods[1]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10Dependent on instrument sensitivity

Table 2: Example Calibration Curve Data for C16:0-C1P

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
15,234101,5670.0515
526,170102,3450.2557
25130,850101,9871.2830
100523,400102,1115.1258
5002,617,000101,88825.6849

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of C1P species in various biological matrices by LC-MS/MS. The detailed protocols and validation parameters outlined in this document serve as a comprehensive guide for researchers and scientists in the fields of lipidomics and drug development. Accurate measurement of C1P is crucial for advancing our understanding of its role in health and disease.

References

Application Note: Quantification of Ceramides in Biological Matrices using C15 Ceramide-1-phosphate-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, inflammation, and insulin (B600854) signaling.[1] Dysregulation of ceramide metabolism has been implicated in a variety of diseases such as cardiovascular disease, type II diabetes, and obesity.[2] Consequently, the accurate quantification of distinct ceramide species is paramount for both basic research and the development of novel therapeutic strategies.

This application note provides a detailed protocol for the sensitive and accurate quantification of various ceramide species in biological samples utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs C15 Ceramide-1-phosphate-d7 as an internal standard to ensure high accuracy and reproducibility by correcting for variations during sample preparation and analysis.

Ceramide Signaling Pathways

Ceramides are central hubs in sphingolipid metabolism and signaling. They can be generated through three primary pathways: the de novo synthesis pathway, the hydrolysis of sphingomyelin (B164518) by sphingomyelinases, and the salvage pathway which recycles sphingosine.[2] As second messengers, ceramides influence numerous downstream signaling cascades. For instance, they can activate protein phosphatases and kinases, such as protein kinase C (PKC) and c-Jun N-terminal kinase (JNK), which in turn can trigger apoptotic pathways.[3][4] Furthermore, ceramides have been shown to play a role in inflammatory responses by activating the NF-κB pathway.[3]

Ceramide_Signaling_Pathways cluster_synthesis Ceramide Synthesis cluster_downstream Downstream Signaling cluster_cellular_outcomes Cellular Outcomes De_Novo_Synthesis De Novo Synthesis (Serine + Palmitoyl-CoA) Sphingomyelin_Hydrolysis Sphingomyelin Hydrolysis (Sphingomyelinase) Ceramide Ceramide Sphingomyelin_Hydrolysis->Ceramide Salvage_Pathway Salvage Pathway (Sphingosine Recycling) Salvage_Pathway->Ceramide Protein_Kinases Protein Kinases (PKC, JNK) Ceramide->Protein_Kinases Protein_Phosphatases Protein Phosphatases (PP2A) Ceramide->Protein_Phosphatases Inflammation Inflammation (NF-κB Pathway) Ceramide->Inflammation Insulin_Signaling Insulin Signaling (Akt Inhibition) Ceramide->Insulin_Signaling Apoptosis Apoptosis Protein_Kinases->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Protein_Phosphatases->Cell_Cycle_Arrest Inflammatory_Response Inflammatory Response Inflammation->Inflammatory_Response Insulin_Resistance Insulin Resistance Insulin_Signaling->Insulin_Resistance

Caption: Overview of ceramide synthesis and downstream signaling pathways.

Experimental Workflow

The quantification of ceramides from biological samples involves several key steps, beginning with sample preparation and lipid extraction, followed by LC-MS/MS analysis and data processing. The use of an internal standard, this compound, is crucial at the lipid extraction stage to ensure accurate quantification.

Experimental_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Cells, Tissue) Internal_Standard 2. Addition of Internal Standard (this compound) Sample_Collection->Internal_Standard Lipid_Extraction 3. Lipid Extraction (e.g., Bligh-Dyer Method) Internal_Standard->Lipid_Extraction Solvent_Evaporation 4. Solvent Evaporation Lipid_Extraction->Solvent_Evaporation Reconstitution 5. Reconstitution in Injection Solvent Solvent_Evaporation->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis 7. Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: General experimental workflow for ceramide quantification.

Detailed Experimental Protocols

I. Materials and Reagents
  • Solvents (LC-MS Grade): Methanol (B129727), Chloroform (B151607), Isopropanol, Acetonitrile, Water

  • Reagents: Formic acid, Ammonium (B1175870) formate

  • Internal Standard: this compound (Avanti Polar Lipids)

  • Ceramide Standards: C16:0, C18:0, C18:1, C24:0, C24:1 Ceramide (Avanti Polar Lipids)

  • Biological Matrix: Plasma, cell pellets, or tissue homogenates

II. Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of each ceramide standard and the this compound internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Mixture: Combine the individual ceramide stock solutions to create a working standard mixture.

  • Calibration Curve: Generate a calibration curve by spiking a blank matrix (e.g., charcoal-stripped plasma or a suitable buffer) with the working standard mixture to achieve a range of concentrations (e.g., 1-1000 ng/mL). A constant amount of the this compound internal standard should be added to each calibration point.

  • Sample Preparation: Thaw biological samples on ice. For plasma, use a small volume (e.g., 50 µL). For cell pellets or tissues, homogenize in a suitable buffer. Add a fixed amount of the this compound internal standard to each sample.

III. Lipid Extraction (Bligh-Dyer Method)
  • To the sample (e.g., 50 µL of plasma with internal standard), add 1.5 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.

  • Add 0.5 mL of chloroform and vortex for 30 seconds.

  • Add 0.5 mL of water and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial LC mobile phase for analysis.

IV. LC-MS/MS Analysis

The following are typical parameters and may require optimization for specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 30% B

      • 2-12 min: 30-100% B

      • 12-15 min: 100% B

      • 15.1-18 min: 30% B (re-equilibration)

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, gas flow, temperature).

    • MRM Transitions: The precursor ion for ceramides is typically the [M+H-H₂O]⁺ adduct, and a common product ion is m/z 264.3, corresponding to the sphingoid backbone. Specific transitions for each ceramide species and the internal standard need to be determined and optimized.

Data Presentation

The quantitative data should be summarized in a clear and structured table to facilitate easy comparison between different experimental groups or conditions.

Table 1: Example of Quantitative Ceramide Data

Ceramide SpeciesControl Group (ng/mL)Treatment Group (ng/mL)p-value
C16:0 Ceramide150.5 ± 15.2225.8 ± 20.1<0.05
C18:0 Ceramide85.3 ± 9.8130.1 ± 12.5<0.05
C18:1 Ceramide45.2 ± 5.168.7 ± 7.3<0.05
C24:0 Ceramide25.6 ± 3.440.2 ± 4.9<0.05
C24:1 Ceramide30.1 ± 4.248.9 ± 5.6<0.05
Total Ceramides 336.7 ± 37.7 513.7 ± 50.4 <0.01

Data are presented as mean ± standard deviation.

Table 2: Example MRM Transitions for Ceramide Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C16:0 Ceramide520.5264.325
C18:0 Ceramide548.5264.325
C18:1 Ceramide546.5264.325
C24:0 Ceramide632.6264.330
C24:1 Ceramide630.6264.330
This compound (IS)617.5264.330

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Conclusion

This application note outlines a robust and reliable LC-MS/MS method for the quantification of ceramides in biological samples using this compound as an internal standard. The detailed protocol provides a foundation for researchers to accurately measure ceramide levels, which is essential for advancing our understanding of their role in health and disease and for the development of targeted therapeutics.

References

Application Notes and Protocols for C15 Ceramide-1-Phosphate-d7 in Lipidomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of C15 Ceramide-1-phosphate-d7 (C15 Cer-1-P-d7) as an internal standard in lipidomics sample preparation for the quantitative analysis of Ceramide-1-phosphate (C1P) and related sphingolipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in various cellular processes, including cell proliferation, survival, inflammation, and apoptosis.[1][2][3] It is synthesized from ceramide through the action of ceramide kinase (CerK).[4] Given its involvement in numerous signaling pathways, accurate quantification of C1P in biological samples is essential for understanding its physiological and pathological roles.

This compound is a deuterated analog of C15 Ceramide-1-phosphate, making it an ideal internal standard for mass spectrometry-based quantification.[5] Its chemical properties are nearly identical to the endogenous analytes, but its increased mass allows for its distinction and is used to normalize for variations in sample extraction, processing, and instrument response.

Ceramide-1-Phosphate Signaling Pathway

Ceramide-1-phosphate is a key signaling molecule with diverse intracellular and extracellular functions. Intracellularly, C1P promotes cell survival and proliferation and is a key mediator in inflammatory responses.[1][2] Extracellularly, it can act as a ligand for cell surface receptors to stimulate cell migration.[2] The metabolic balance between ceramide and C1P, regulated by ceramide kinase and C1P phosphatases, is critical for maintaining cellular homeostasis.[1]

C1P_Signaling Ceramide Ceramide C1P Ceramide-1-phosphate (C1P) Ceramide->C1P Phosphorylation C1P_Phosphatase C1P Phosphatase C1P->Ceramide Dephosphorylation Cell_Survival Cell Survival & Proliferation C1P->Cell_Survival Inflammation Inflammation C1P->Inflammation Apoptosis Apoptosis Inhibition C1P->Apoptosis Extracellular_Receptor Extracellular Receptor C1P->Extracellular_Receptor (extracellular) CerK Ceramide Kinase (CerK) CerK->Ceramide C1P_Phosphatase->C1P Cell_Migration Cell Migration Extracellular_Receptor->Cell_Migration

Caption: Ceramide-1-phosphate (C1P) metabolic and signaling pathways.

Experimental Protocols

This section details the protocol for the extraction and quantification of C1P from biological samples, such as cell cultures or tissues, using C15 Cer-1-P-d7 as an internal standard.

Materials and Reagents
  • This compound (Internal Standard)

  • LC-MS grade methanol, chloroform, water, and isopropanol

  • Butylated hydroxytoluene (BHT) as an antioxidant (optional)

  • Microcentrifuge tubes

  • Homogenizer (for tissue samples)

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Sample Preparation Workflow

Lipidomics_Workflow Sample Biological Sample (Cells or Tissue) Spike Spike with C15 Cer-1-P-d7 Internal Standard Sample->Spike Homogenize Homogenization (for tissue) Spike->Homogenize Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenize->Extraction Phase_Separation Phase Separation (Centrifugation) Extraction->Phase_Separation Collect_Organic Collect Organic Layer Phase_Separation->Collect_Organic Dry Dry Down (Nitrogen Evaporation) Collect_Organic->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: General workflow for lipidomics sample preparation.
Detailed Protocol

  • Sample Collection and Internal Standard Spiking:

    • For cell cultures, collect a known number of cells (e.g., 1-5 million cells) by centrifugation.

    • For tissue samples, weigh a small piece of tissue (e.g., 10-50 mg).

    • To each sample, add a known amount of C15 Cer-1-P-d7 internal standard. A typical starting concentration is 10-50 pmol per sample, but this should be optimized based on the expected endogenous C1P levels and instrument sensitivity.

  • Homogenization (for tissue samples):

    • Add ice-cold phosphate-buffered saline (PBS) to the tissue sample.

    • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved. Keep the sample on ice to minimize enzymatic activity.

  • Lipid Extraction (Modified Bligh-Dyer Method):

    • To the cell pellet or tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol. A common volume is 1 mL of the solvent mixture per 1 million cells or 10 mg of tissue.

    • Vortex the mixture vigorously for 2-5 minutes.

    • Add 0.2 volumes of water to induce phase separation.

    • Vortex again for 1 minute.

    • Centrifuge the sample at 2000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Collection of Lipid Extract:

    • Carefully collect the lower organic phase using a glass pipette and transfer it to a new tube.

    • To maximize recovery, the aqueous phase can be re-extracted with 2 volumes of chloroform. The organic phases are then combined.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as a 1:1 (v/v) mixture of methanol:chloroform or isopropanol. The reconstitution volume should be chosen to achieve an appropriate concentration for injection (e.g., 100-200 µL).

LC-MS/MS Analysis
  • Chromatography: Use a C18 reversed-phase column for the separation of sphingolipids. A gradient elution with mobile phases containing ammonium (B1175870) formate (B1220265) or formic acid is typically employed to achieve good peak shapes and ionization efficiency.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for endogenous C1P species and the C15 Cer-1-P-d7 internal standard.

Quantitative Data

The following table summarizes representative MRM transitions for common C1P species and the C15 Cer-1-P-d7 internal standard. These values may require optimization based on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
C16:0 Cer-1-P618.5264.3
C18:0 Cer-1-P646.5264.3
C24:0 Cer-1-P730.6264.3
C24:1 Cer-1-P728.6264.3
C15:0 Cer-1-P-d7 (Internal Standard) 611.5 271.3

Note: The product ion at m/z 264.3 corresponds to the sphingosine (B13886) backbone, while the product ion for the d7-labeled standard will have a mass shift.

The concentration of endogenous C1P species is determined by calculating the ratio of the peak area of the analyte to the peak area of the C15 Cer-1-P-d7 internal standard and comparing this to a calibration curve prepared with known amounts of non-deuterated C1P standards.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of Ceramide-1-phosphate in complex biological matrices. The detailed protocol provided herein serves as a comprehensive guide for researchers in lipidomics, enabling precise and reproducible measurements of this important signaling lipid. Adherence to careful sample handling and optimized LC-MS/MS conditions is crucial for obtaining high-quality data.

References

Application Notes and Protocols: C15 Ceramide-1-phosphate-d7 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in a multitude of cellular processes. As a metabolite of ceramide, generated through phosphorylation by ceramide kinase (CerK), C1P has emerged as a key signaling molecule. Unlike its precursor ceramide, which is often associated with cell cycle arrest and apoptosis, C1P typically promotes cell growth, survival, and proliferation. It is also deeply involved in inflammatory responses and cell migration.

C15 Ceramide-1-phosphate-d7 is a deuterated form of C15 Ceramide-1-Phosphate, featuring a pentadecanoyl (15:0) fatty acid chain. The deuterium (B1214612) labeling makes it a valuable tool for mass spectrometry-based tracer studies to track the metabolism and signaling of C1P in cell culture systems. It can also be used as an exogenous agent to study the biological effects of a specific C1P species, assuming its activity mirrors that of its non-deuterated counterpart. These notes provide an overview of its applications and detailed protocols for its use in cell culture experiments.

Key Applications

Based on the known functions of C1P, this compound can be utilized in various research areas:

  • Cell Proliferation and Survival Studies: C1P is mitogenic for several cell types, including fibroblasts and macrophages, and possesses anti-apoptotic properties. It can be used to investigate signaling pathways that regulate cell growth and survival, such as the PI3K/Akt/mTOR and MEK/ERK1-2 pathways.

  • Inflammation Research: C1P is a mediator of inflammatory responses. It stimulates the activation of cytosolic phospholipase A2 (cPLA2), a key enzyme in the production of arachidonic acid and pro-inflammatory eicosanoids. However, in some contexts, it can also exert anti-inflammatory effects, making it a molecule of interest in studies of inflammatory diseases.

  • Cancer Biology: C1P and CerK have been implicated in cancer cell growth, survival, and dissemination. It can be used to explore mechanisms of tumor progression and metastasis, particularly its role in stimulating cancer cell migration.

  • Metabolic and Tracer Studies: As a deuterated lipid, C15 C1P-d7 is an excellent internal standard or tracer for lipidomics studies. It allows for the precise quantification and tracking of C1P metabolism within cells, helping to elucidate the dynamics of sphingolipid pathways.

Summary of Ceramide-1-Phosphate (C1P) Biological Activities

Cellular Process Effect of C1P Affected Cell Types (Examples) Key Signaling Pathways Involved
Cell Proliferation Mitogenic (Promotes Growth)Fibroblasts, MacrophagesMEK/ERK1-2, PI3K/Akt/mTOR, PKC-α
Cell Survival Anti-apoptotic (Inhibits Cell Death)Various, including cancer cellsInhibition of acid sphingomyelinase, PI3K/Akt
Inflammation Pro-inflammatory or Anti-inflammatory (Context-dependent)Macrophages, Lung cellscPLA2 activation, NF-κB modulation
Cell Migration StimulatoryMacrophages, Cancer cellsG-protein coupled receptor, PI3K/Akt, MEK/ERK, NF-κB
Phagocytosis Implicated in regulationMacrophagesNot fully elucidated

Signaling and Metabolic Pathways

Ceramide-1-phosphate exerts its effects through both intracellular and extracellular signaling pathways. Intracellularly, it can directly bind to and activate target proteins. Extracellularly, it can act on a putative G-protein coupled receptor to initiate downstream signaling cascades.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space C1P_ext Exogenous C1P GPCR Putative C1P Receptor (GPCR) C1P_ext->GPCR Binding PI3K PI3K GPCR->PI3K MEK MEK GPCR->MEK NFkB NF-κB GPCR->NFkB Migration Cell Migration GPCR->Migration Ceramide Ceramide CerK Ceramide Kinase (CerK) Ceramide->CerK Phosphorylation C1P_int Intracellular C1P CerK->C1P_int cPLA2 cPLA2 C1P_int->cPLA2 Direct Activation AA Arachidonic Acid (Pro-inflammatory) cPLA2->AA Inflammation Inflammation AA->Inflammation Akt Akt PI3K->Akt PI3K->Migration Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK1/2 MEK->ERK MEK->Migration ERK->Proliferation NFkB->Migration

Caption: Overview of C1P intracellular and extracellular signaling pathways.

Experimental Protocols

**Protocol 1: Preparation of C1

Application Notes and Protocols for C15 Ceramide-1-Phosphate-d7 in In Vivo Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide-1-phosphate (C1P) is a critical bioactive sphingolipid that plays a significant role in a variety of cellular processes. It is a key signaling molecule involved in cell proliferation, survival, inflammation, and migration.[1][2][3] C1P is synthesized from ceramide through the action of ceramide kinase (CerK).[1][2] Dysregulation of C1P metabolism has been implicated in several pathological conditions, making it an important target for therapeutic intervention.

C15 Ceramide-1-phosphate-d7 is a deuterated analog of C15 ceramide-1-phosphate, designed for use as a tracer in in vivo metabolic labeling studies. The deuterium (B1214612) labels allow for the sensitive and specific tracking of this lipid metabolite using mass spectrometry. This enables researchers to investigate the pharmacokinetics, biodistribution, and metabolic fate of exogenously administered C1P, providing valuable insights into its physiological and pathophysiological roles. These application notes provide detailed protocols for the in vivo use of this compound for metabolic labeling studies in animal models.

Key Applications

  • Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) of C1P in vivo.

  • Metabolic Fate Analysis: Trace the conversion of C1P to other sphingolipid metabolites.

  • Target Engagement Studies: Investigate the interaction of C1P with its downstream effectors in a physiological context.

  • Disease Model Research: Elucidate the role of C1P metabolism in various diseases, such as cancer and inflammatory disorders.

Data Presentation

Table 1: Recommended Parameters for In Vivo Administration of this compound

ParameterRecommendationNotes
Animal Model Mouse (e.g., C57BL/6)Age and sex should be consistent within an experiment.
Formulation Emulsion or LiposomalChoice depends on the experimental goals and desired route of administration.
Vehicle (Emulsion) DMSO, PEG 400, Tween 80, SalineA common ratio for PEG 400 to Tween 80 is 1:1 (v/v). The final DMSO concentration should be <5%.
Route of Administration Intraperitoneal (IP) or Intravenous (IV)IV administration provides rapid systemic distribution.
Dosage 1-10 mg/kg (starting dose)Dose-response studies are highly recommended to determine the optimal and non-toxic dose.
Sample Collection Blood, Tissues (e.g., liver, lung, spleen)Time points for collection should be optimized based on the experimental design.

Table 2: Suggested LC-MS/MS Parameters for this compound Analysis

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]+ of this compound
Product Ion (m/z) Characteristic fragment ion (e.g., corresponding to the sphingoid base)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Isopropanol
Column C18 Reverse-Phase
Internal Standard A non-deuterated C1P analog with a different chain length (e.g., C17 C1P)

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the Ceramide-1-Phosphate signaling pathway and a typical experimental workflow for in vivo metabolic labeling.

C1P_Signaling_Pathway Cer Ceramide CerK Ceramide Kinase (CerK) Cer->CerK C1P Ceramide-1-Phosphate (C1P) CerK->C1P cPLA2 cytosolic Phospholipase A2 (cPLA2) C1P->cPLA2 activates CellSurvival Cell Survival C1P->CellSurvival promotes GPCR G-protein coupled receptor (GPCR) C1P->GPCR binds AA Arachidonic Acid cPLA2->AA Inflammation Inflammation AA->Inflammation CellMigration Cell Migration GPCR->CellMigration

Caption: Ceramide-1-Phosphate (C1P) Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Analysis Formulation Formulation of C15-C1P-d7 (Emulsion or Liposome) Administration Administration to Animal Model (IP or IV) Formulation->Administration SampleCollection Sample Collection (Blood, Tissues) Administration->SampleCollection LipidExtraction Lipid Extraction SampleCollection->LipidExtraction LCMS LC-MS/MS Analysis LipidExtraction->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

Caption: Experimental Workflow for In Vivo Metabolic Labeling.

Experimental Protocols

Protocol 1: Preparation of this compound Emulsion for In Vivo Administration

This protocol is adapted from methods used for other short-chain ceramides (B1148491) and is designed to create a stable emulsion for intraperitoneal or intravenous injection.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.

  • Add a minimal amount of DMSO to dissolve the powder. Vortex until fully dissolved.

  • In a separate sterile tube, prepare the vehicle by mixing PEG 400 and Tween 80 in a 1:1 (v/v) ratio.

  • Add the this compound/DMSO solution to the PEG 400/Tween 80 mixture and vortex thoroughly to create a homogenous solution.

  • Slowly add sterile saline or PBS to the mixture while vortexing to form a stable emulsion. Ensure the final concentration of DMSO is below 5% of the total volume to minimize toxicity.

  • Visually inspect the final solution for any precipitation. It should be a clear or slightly opalescent solution.

  • Prepare a vehicle control using the same procedure but without the this compound.

Protocol 2: In Vivo Administration and Sample Collection

Animal Model:

  • Species: Mouse (e.g., C57BL/6 or BALB/c)

  • Age: 8-12 weeks

  • Sex: Use a consistent sex for all animals within an experiment.

Administration:

  • Intraperitoneal (IP) Injection:

    • Restrain the mouse appropriately.

    • Using a 25-27 gauge needle, inject the prepared this compound emulsion into the lower quadrant of the abdomen, avoiding the midline.

  • Intravenous (IV) Injection (via tail vein):

    • This method requires proper training and technique to ensure accurate delivery into the bloodstream. A liposomal formulation may be more suitable for IV injections to prevent potential precipitation.

Sample Collection:

  • At predetermined time points post-administration, collect blood samples via a suitable method (e.g., tail vein, cardiac puncture).

  • Euthanize the animals according to approved institutional guidelines.

  • Perfuse the animals with PBS to remove blood from the tissues.

  • Dissect and collect tissues of interest (e.g., liver, lung, spleen, brain, tumor).

  • Immediately flash-freeze the tissues in liquid nitrogen and store them at -80°C until lipid extraction.

Protocol 3: Lipid Extraction from Tissues

This protocol is a standard method for extracting lipids from biological tissues.

Materials:

Procedure:

  • Weigh the frozen tissue sample (typically 50-100 mg).

  • Add ice-cold methanol and an internal standard.

  • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Add chloroform and vortex thoroughly.

  • Add water to induce phase separation and vortex again.

  • Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in a suitable solvent (e.g., isopropanol) for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis and Quantification

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Procedure:

  • Inject the reconstituted lipid extract onto a C18 reverse-phase column.

  • Perform a gradient elution using mobile phases A (0.1% formic acid in water) and B (0.1% formic acid in isopropanol).

  • Set the mass spectrometer to operate in positive ESI mode and monitor the specific MRM transition for this compound and the internal standard.

  • Develop a calibration curve using known concentrations of a non-deuterated C15 Ceramide-1-phosphate standard and the internal standard.

  • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

By following these detailed application notes and protocols, researchers can effectively utilize this compound for in vivo metabolic labeling studies to gain a deeper understanding of the complex roles of this important signaling lipid.

References

Application Notes and Protocols: C15 Ceramide-1-Phosphate-d7 in Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that has emerged as a critical regulator of cellular processes, often acting in opposition to the pro-apoptotic signaling molecule, ceramide. While ceramide accumulation is a hallmark of apoptosis induction, C1P promotes cell survival and proliferation. This dynamic balance between ceramide and C1P levels, often termed the "sphingolipid rheostat," is crucial for determining cell fate.[1][2] C15 Ceramide-1-phosphate-d7 is a deuterated analog of C15 Ceramide-1-phosphate, making it an invaluable tool for researchers studying the precise mechanisms of apoptosis. The deuterium (B1214612) labeling allows for its distinction from endogenous C1P species in mass spectrometry-based analyses, enabling its use as an internal standard for accurate quantification or as a tracer to follow its metabolic fate within the cell.

These application notes provide an overview of the role of C1P in apoptosis and detailed protocols for utilizing this compound in apoptosis research.

Anti-Apoptotic Mechanisms of Ceramide-1-Phosphate

C1P exerts its anti-apoptotic effects through several key mechanisms:

  • Inhibition of Pro-Apoptotic Enzymes: C1P directly inhibits enzymes responsible for generating pro-apoptotic ceramide. This includes the inhibition of acid sphingomyelinase (A-SMase), which hydrolyzes sphingomyelin (B164518) to ceramide, and serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo ceramide synthesis pathway.[3]

  • Activation of Pro-Survival Signaling Pathways: C1P activates critical pro-survival signaling cascades, including:

    • PI3K/Akt Pathway: Activation of this pathway leads to the phosphorylation and inactivation of pro-apoptotic proteins and the promotion of cell survival and proliferation.[4][5][6][7]

    • NF-κB Pathway: C1P can induce the activation of the transcription factor NF-κB, which upregulates the expression of anti-apoptotic genes.[8]

Applications of this compound in Apoptosis Research

The primary application of this compound is in quantitative and metabolic studies of apoptosis using mass spectrometry.

  • Internal Standard for Lipidomics: Due to its similar physicochemical properties to endogenous C1P, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based lipidomics.[3] By adding a known amount of the deuterated standard to a biological sample, researchers can accurately quantify the levels of endogenous C1P and other sphingolipid species during the progression of apoptosis.

  • Metabolic Tracer: this compound can be used to trace the metabolic conversion of C1P within cells. This allows for the investigation of its uptake, intracellular localization, and conversion to other bioactive sphingolipids, providing insights into the dynamics of the sphingolipid rheostat during apoptosis.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies investigating the effects of C1P on apoptosis. Note that optimal concentrations may vary depending on the cell type and experimental conditions.

ParameterCell TypeTreatmentConcentrationEffect on ApoptosisReference
Cell ViabilityBone Marrow-Derived Macrophages (BMDMs)C1P5-30 µMInhibition of cell death[2]
A-SMase ActivityIntact MacrophagesC1P30 µMComplete inhibition[9]
Caspase-3/9 ActivationBone Marrow-Derived Macrophages (BMDMs)C1PNot specifiedBlocked activation[10]
DNA FragmentationBone Marrow-Derived Macrophages (BMDMs)C1PNot specifiedPrevented fragmentation[11]

Experimental Protocols

Here we provide detailed protocols for key experiments utilizing this compound in apoptosis research.

Protocol 1: Quantification of Endogenous Ceramide-1-Phosphate using this compound as an Internal Standard

This protocol describes the extraction of lipids from cultured cells for LC-MS/MS analysis to quantify endogenous C1P levels.

Materials:

  • Cultured cells treated with apoptotic stimuli

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), ice-cold

  • Chloroform

  • Cell scraper

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from the cell culture plate on ice.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to each well.

  • Lipid Extraction:

    • Scrape the cells and transfer the cell suspension to a glass tube.

    • Add a known amount of this compound (e.g., 10 pmol) to each sample as an internal standard.

    • Add 2 mL of chloroform.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase into a new glass tube.

  • Sample Preparation for LC-MS/MS:

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipids in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer.

    • Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for endogenous C1P species and this compound.

    • Quantify the amount of endogenous C1P by comparing its peak area to that of the this compound internal standard.

Protocol 2: In Vitro Acid Sphingomyelinase (A-SMase) Activity Assay

This protocol measures the activity of A-SMase in cell lysates in the presence or absence of C1P.

Materials:

  • Cell lysates

  • C1P

  • A-SMase assay buffer (e.g., 250 mM sodium acetate, 0.2% Triton X-100, pH 4.5)

  • N-dodecanoyl-sphingosylphosphorylcholine (C12-SM) as a substrate

  • Methanol

  • Chloroform

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, add cell lysate (containing A-SMase).

    • Add C1P to the desired final concentration (e.g., 10 µM) or vehicle control.

    • Pre-incubate for 10 minutes at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding C12-SM substrate.

    • Incubate at 37°C for 30 minutes.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding 2 volumes of chloroform:methanol (2:1, v/v).

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase.

  • Analysis:

    • Dry the organic phase and reconstitute in a suitable solvent.

    • Analyze the amount of C12-ceramide produced using LC-MS/MS.

    • A-SMase activity is proportional to the amount of C12-ceramide generated.

Protocol 3: Western Blot Analysis of Akt Phosphorylation

This protocol assesses the activation of the PI3K/Akt pathway by measuring the phosphorylation of Akt.

Materials:

  • Cells treated with C1P

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Analysis:

    • Strip the membrane and re-probe with an antibody against total Akt for normalization.

    • Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

Protocol 4: Immunofluorescence Staining for NF-κB p65 Nuclear Translocation

This protocol visualizes the activation of the NF-κB pathway by observing the translocation of the p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Cells grown on coverslips and treated with C1P

  • 4% paraformaldehyde in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with blocking solution for 1 hour.

    • Incubate with the anti-NF-κB p65 primary antibody overnight at 4°C.

    • Wash and incubate with the fluorescently labeled secondary antibody for 1 hour.

  • Nuclear Staining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

C1P_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Apoptotic_Stimuli Apoptotic Stimuli A_SMase A-SMase Apoptotic_Stimuli->A_SMase activates SPT SPT Apoptotic_Stimuli->SPT activates C1P_ext Exogenous C1P C1P_int Endogenous C1P C1P_ext->C1P_int Ceramide Ceramide A_SMase->Ceramide SPT->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis C1P_int->A_SMase inhibits C1P_int->SPT inhibits PI3K PI3K C1P_int->PI3K activates IKK IKK C1P_int->IKK activates Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Cell_Survival Cell Survival p_Akt->Cell_Survival IkB IκB IKK->IkB phosphorylates NF_kB_complex NF-κB-IκB Complex NF_kB NF-κB NF_kB_complex->NF_kB releases NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Anti_apoptotic_genes Anti-apoptotic Gene Expression NF_kB_nuc->Anti_apoptotic_genes Anti_apoptotic_genes->Cell_Survival

Caption: C1P Anti-Apoptotic Signaling Pathways.

Lipidomics_Workflow Start Cell Culture with Apoptotic Stimulus Add_Standard Spike with C15 C1P-d7 Start->Add_Standard Extraction Lipid Extraction (Chloroform/Methanol) Add_Standard->Extraction Dry_Reconstitute Dry and Reconstitute Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis End Results Data_Analysis->End

Caption: Lipidomics Workflow using C15 C1P-d7.

Western_Blot_Workflow Start Cell Treatment with C1P Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-Akt / anti-Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Western Blot Workflow for Akt Activation.

References

Application Notes and Protocols for C15 Ceramide-1-Phosphate-d7 in Macrophage Chemotaxis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in various cellular processes, including inflammation and cell migration.[1][2] Exogenous C1P has been demonstrated to be a potent chemoattractant for macrophages, inducing their migration through a receptor-mediated mechanism.[2][3] This process is critical in inflammatory responses and represents a potential target for therapeutic intervention. C15 Ceramide-1-phosphate-d7 is a deuterated analog of C15 ceramide-1-phosphate. The deuteration provides a valuable tool for researchers, potentially for use in metabolic stability or as an internal standard in mass spectrometry-based assays, without significantly altering the biological activity of the parent molecule. These application notes provide detailed protocols for utilizing this compound in macrophage chemotaxis studies, focusing on the RAW264.7 macrophage cell line as a model system.

Data Presentation

The following tables summarize quantitative data from studies on C1P-induced macrophage migration. It is important to note that this data is derived from studies using non-deuterated C16-C1P, and therefore, optimal concentrations for C15-C1P-d7 may vary and should be determined empirically.

Table 1: C1P-Induced Macrophage Migration

Cell LineChemoattractantConcentrationIncubation TimeFold Increase in Migration (approx.)Reference
RAW264.7C16:0 C1P30 µM4 hours>4-fold[4]

Table 2: C1P-Induced MCP-1 Release

Cell LineTreatmentConcentrationIncubation TimeOutcomeReference
RAW264.7C16:0 C1P1-50 µM24 hoursDose-dependent increase in MCP-1 release[4]

Signaling Pathways

Ceramide-1-phosphate induces macrophage chemotaxis primarily through a G-protein coupled receptor, activating downstream signaling cascades. The key pathways involved are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[5][6] Activation of these pathways converges on the transcription factor NF-κB, leading to the expression and secretion of Monocyte Chemoattractant Protein-1 (MCP-1), a potent chemokine that further drives macrophage migration.[5][6]

C1P_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C1P This compound GPCR GPCR C1P->GPCR Migration Macrophage Chemotaxis C1P->Migration Gi Gi GPCR->Gi PI3K PI3K Gi->PI3K MEK MEK Gi->MEK p38 p38 Gi->p38 Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Activation ERK ERK MEK->ERK ERK->NFkB Activation p38->NFkB Activation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MCP1_gene MCP-1 Gene Transcription NFkB_nuc->MCP1_gene MCP1_sec MCP-1 Secretion MCP1_gene->MCP1_sec Translation & Secretion MCP1_sec->Migration

Caption: C1P Signaling Pathway in Macrophage Chemotaxis.

Experimental Protocols

RAW264.7 Macrophage Cell Culture

This protocol outlines the standard procedure for maintaining RAW264.7 cells for use in chemotaxis assays.

Cell_Culture_Workflow Start Start: Frozen vial of RAW264.7 cells Thaw Thaw cells rapidly in a 37°C water bath Start->Thaw Resuspend Resuspend in pre-warmed complete medium (DMEM + 10% FBS + 1% P/S) Thaw->Resuspend Centrifuge Centrifuge at 300 x g for 5 min Resuspend->Centrifuge Remove_DMSO Aspirate supernatant to remove DMSO Centrifuge->Remove_DMSO Resuspend_pellet Resuspend cell pellet in fresh complete medium Remove_DMSO->Resuspend_pellet Plate Plate cells in a T-75 flask Resuspend_pellet->Plate Incubate Incubate at 37°C, 5% CO2 Plate->Incubate Subculture Subculture when 70-80% confluent (every 2-3 days) Incubate->Subculture Harvest Harvest cells for experiment using a cell scraper Subculture->Harvest End Ready for Chemotaxis Assay Harvest->End

Caption: RAW264.7 Cell Culture Workflow.

Materials:

  • RAW264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • T-75 culture flasks

  • Centrifuge

Procedure:

  • Thaw a cryovial of RAW264.7 cells rapidly in a 37°C water bath.

  • Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete medium (DMEM with 10% FBS and 1% P/S).

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.

  • Transfer the cell suspension to a T-75 culture flask.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days.

  • When the cells reach 70-80% confluency, subculture them by gently dislodging the cells with a cell scraper and splitting them into new flasks at a 1:3 to 1:6 ratio.

Macrophage Chemotaxis Assay (Transwell/Boyden Chamber)

This protocol describes how to perform a chemotaxis assay using a transwell system to quantify macrophage migration towards this compound.

Chemotaxis_Assay_Workflow Start Start: Confluent RAW264.7 cells Starve Starve cells in serum-free DMEM for 4-6 hours Start->Starve Harvest Harvest cells with a cell scraper Starve->Harvest Resuspend Resuspend cells in serum-free DMEM at 1 x 10^6 cells/mL Harvest->Resuspend Add_cells Add 100 µL of cell suspension to the upper chamber Resuspend->Add_cells Prepare_lower Add C15-C1P-d7 (or control) in serum-free DMEM to the lower chamber Add_insert Place Transwell insert (8 µm pore size) into the well Prepare_lower->Add_insert Add_insert->Add_cells Incubate Incubate for 4-6 hours at 37°C, 5% CO2 Add_cells->Incubate Remove_nonmigrated Remove non-migrated cells from the top of the insert with a cotton swab Incubate->Remove_nonmigrated Fix_stain Fix and stain the migrated cells on the underside of the membrane (e.g., with DAPI or Crystal Violet) Remove_nonmigrated->Fix_stain Image_quantify Image and count migrated cells in multiple fields per insert Fix_stain->Image_quantify End Data Analysis Image_quantify->End

Caption: Macrophage Chemotaxis Assay Workflow.

Materials:

  • RAW264.7 cells

  • Serum-free DMEM

  • This compound

  • Transwell inserts (8 µm pore size) for 24-well plates

  • 24-well plates

  • Cotton swabs

  • Methanol (B129727) (for fixing)

  • DAPI or Crystal Violet stain

  • Fluorescence or light microscope

Procedure:

  • Culture RAW264.7 cells to 70-80% confluency.

  • Starve the cells in serum-free DMEM for 4-6 hours prior to the assay.

  • Harvest the cells using a cell scraper and resuspend them in serum-free DMEM at a concentration of 1 x 10^6 cells/mL.

  • Prepare the chemoattractant solution by diluting this compound to the desired concentration (a concentration range of 1-50 µM is a good starting point for optimization) in serum-free DMEM.

  • Add 600 µL of the chemoattractant solution or control medium (serum-free DMEM) to the lower wells of a 24-well plate.

  • Place the transwell inserts into the wells.

  • Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • After incubation, carefully remove the inserts from the wells.

  • Using a cotton swab, gently remove the non-migrated cells from the top surface of the membrane.

  • Fix the migrated cells on the bottom surface of the membrane by immersing the inserts in methanol for 10 minutes.

  • Stain the cells with DAPI or Crystal Violet.

  • Wash the inserts with PBS.

  • Image the underside of the membrane using a microscope and count the number of migrated cells in several representative fields for each insert.

MCP-1 Quantification by ELISA

This protocol describes the measurement of MCP-1 secreted into the cell culture supernatant following stimulation with this compound.

Materials:

  • RAW264.7 cells

  • This compound

  • DMEM with 1% FBS

  • Human or Mouse MCP-1 ELISA kit

  • Microplate reader

Procedure:

  • Seed RAW264.7 cells in 24-well plates at a density of 5 x 10^4 cells/well in complete medium and allow them to adhere overnight.

  • Wash the cells with PBS and replace the medium with DMEM containing 1% FBS.

  • Stimulate the cells with various concentrations of this compound (e.g., 1-50 µM) for 24 hours. Include an unstimulated control.

  • After incubation, collect the cell culture supernatants.

  • Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cellular debris.

  • Perform the MCP-1 ELISA on the cleared supernatants according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader and calculate the concentration of MCP-1 based on the standard curve.

Concluding Remarks

This compound is a valuable tool for investigating the role of C1P in macrophage chemotaxis. The provided protocols offer a framework for conducting these studies. Researchers should note that the optimal conditions, particularly the concentration of this compound and incubation times, may need to be empirically determined for their specific experimental setup. The use of the deuterated form also opens up possibilities for tracing its metabolic fate within the cells using mass spectrometry, providing further insights into the mechanisms of C1P action.

References

Troubleshooting & Optimization

C15 Ceramide-1-phosphate-d7 solubility and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the solubility and storage of C15 Ceramide-1-phosphate-d7, alongside troubleshooting guides and frequently asked questions (FAQs) for its effective use in experiments.

Solubility Data

Proper dissolution is critical for the accurate and effective use of this compound in your experiments. Below is a summary of its solubility in various solvents. Please note that for lipids, gentle warming and sonication can aid in dissolution.

SolventSolubilityConcentrationNotes
Dimethyl Sulfoxide (DMSO)May be solubleNot specifiedA common solvent for ceramides (B1148491), but complete solubility should be confirmed.
Ethanol (B145695)Soluble with warmingNot specifiedShort-chain ceramides are highly soluble in ethanol.
MethanolSoluble with warmingNot specifiedSimilar to ethanol, warming may be required for complete dissolution.
Ethanol:Water (95:5, v/v)Soluble with warming and sonication10 mg/mLThe solution may solidify at room temperature; keep warm.[1]
ChloroformSlightly solubleNot specifiedOften used for initial dissolving and mixing of lipids.[2]
Chloroform:Methanol (2:1, v/v)SolubleNot specifiedA common solvent mixture for dissolving lipids before drying down.[2]

Storage Conditions

To ensure the stability and longevity of this compound, it is imperative to adhere to the recommended storage conditions.

FormStorage TemperatureDurationShipping Condition
Powder -20°C3 yearsDry ice[3][4]
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol outlines the steps for preparing a stock solution of this compound in an organic solvent such as DMSO or ethanol.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration.

  • Dissolution: To aid dissolution, gently vortex the tube and warm it to 37-40°C. Sonication in a water bath for short intervals can also be beneficial. Visually inspect the solution to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C as recommended in the storage table. When using, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Protocol 2: Preparation of an Aqueous Dispersion for Cell Culture

For cell-based assays, it is often necessary to disperse the lipid in an aqueous medium. This protocol provides a method for creating a stable dispersion.

  • Initial Dissolution: Prepare a concentrated stock solution in ethanol as described in Protocol 1.

  • Dispersion Medium: In a separate sterile tube, prepare the desired aqueous medium (e.g., cell culture medium, PBS). For improved stability, the medium can be supplemented with a carrier protein like fatty acid-free bovine serum albumin (BSA) at a concentration of 0.1-0.4%.

  • Dispersion: While vortexing the aqueous medium, slowly add the ethanolic stock solution of this compound. The final concentration of ethanol in the medium should be kept low (typically <0.5%) to avoid solvent toxicity to cells.

  • Sonication: Sonicate the final dispersion to create smaller, more uniform micelles or vesicles.

  • Application: Use the freshly prepared aqueous dispersion for your cell culture experiments.

Signaling Pathway

Ceramide-1-phosphate (C1P), the non-deuterated analog of this compound, is a bioactive sphingolipid that plays a crucial role in various cellular processes. It is synthesized from ceramide by the action of ceramide kinase (CerK). C1P is known to regulate cell survival, proliferation, and inflammation.[5][6][7]

C1P_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Ceramide Ceramide CerK Ceramide Kinase (CerK) Ceramide->CerK Substrate C1P_ext Extracellular C1P GPCR G-protein coupled receptor C1P_ext->GPCR Binding Gi Gi GPCR->Gi Activation PI3K PI3K Gi->PI3K Activation C1P_int Intracellular C1P CerK->C1P_int Phosphorylation cPLA2 cytosolic Phospholipase A2 (cPLA2) C1P_int->cPLA2 Activation AA Arachidonic Acid cPLA2->AA Release Pro-inflammatory\nEicosanoids Pro-inflammatory Eicosanoids AA->Pro-inflammatory\nEicosanoids Metabolism Akt Akt/PKB PI3K->Akt Activation NFkB NF-κB Akt->NFkB Activation Gene_Expression Gene Expression (Cell Survival, Anti-apoptosis) NFkB->Gene_Expression Translocation & Activation

References

Technical Support Center: C15 Ceramide-1-phosphate-d7 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C15 Ceramide-1-phosphate-d7 for quantitative analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound and other sphingolipids using LC-MS/MS.

Sample Preparation & Extraction

Question: My recovery of this compound is low or inconsistent. What are the potential causes and solutions?

Answer: Low or inconsistent recovery is a frequent issue in sphingolipid analysis. Here are the primary factors and troubleshooting steps:

  • Inappropriate Extraction Method: Ceramide-1-phosphate (C1P) is a polar sphingolipid. Two-phase extraction methods, like some methyl tert-butyl ether (MTBE) protocols, can result in poor recovery of polar sphingolipids such as sphingosine, sphinganine, and their phosphorylated forms.

    • Solution: Employ a single-phase extraction method. A single-phase butanol extraction has been shown to provide good recoveries for a wide range of sphingolipids, including C1P.[1] An alternative is a methanol-based protein precipitation, which has also demonstrated high recovery rates for C1P.

  • Sample Matrix Effects: The biological matrix (e.g., plasma, whole blood, tissue homogenate) can significantly interfere with extraction efficiency. For instance, high lipid content in a sample can affect the partitioning of analytes.

    • Solution: Optimize the sample-to-solvent ratio. Increasing the solvent volume can enhance the extraction recovery of moderately polar lipids.[2] Additionally, ensure thorough vortexing and sonication to disrupt sample components and improve solvent penetration.

  • Incomplete Neutralization after Alkaline Hydrolysis: Some protocols use alkaline hydrolysis to remove glycerophospholipids. If the extract is not completely neutralized, residual base can lead to the artificial generation of C1P from sphingomyelin (B164518) (SM), causing an overestimation of endogenous C1P and affecting the accuracy of your internal standard's recovery assessment.[3]

    • Solution: Carefully monitor the pH after alkaline hydrolysis and ensure it is neutralized (pH 6-7) with an acid like glacial acetic acid before proceeding with the extraction.[4]

Question: I am observing artifactual generation of Ceramide-1-phosphate in my samples. What is the likely cause?

Answer: The most common cause of artifactual C1P generation is the incomplete neutralization of base-hydrolyzed lipid extracts.[3] This can lead to the hydrolysis of sphingomyelin to C1P, resulting in a significant overestimation of C1P levels.[3]

Chromatography & Mass Spectrometry

Question: I'm seeing significant peak tailing and sample-to-sample carryover for my C1P analytes. How can I resolve this?

Answer: Carryover is a known issue in C1P analysis, particularly for abundant species.

  • Solution: Heating the liquid chromatography column can effectively reduce or eliminate carryover and improve peak shape. A study demonstrated that heating a C18 column to 60°C eliminated carryover and enhanced the signal strength by two-fold.[3]

Question: My this compound internal standard is not co-eluting with the endogenous C15 C1P. Is this a problem?

Answer: Yes, this can be a significant issue. While a small, consistent shift in retention time due to the deuterium (B1214612) isotope effect is sometimes observed, a lack of co-elution means the internal standard and the analyte may experience different matrix effects (ion suppression or enhancement), which compromises accurate quantification.

  • Solution:

    • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm the degree of separation.

    • Adjust Chromatography: Modify your gradient to ensure the analyte and internal standard elute as a single peak.

    • Use a Lower Resolution Column: If separation persists, a column with slightly lower resolution might be sufficient to ensure co-elution without compromising the separation from other interfering species.

Question: My quantitative results are inconsistent, and I suspect isotopic interference. How can I check for and mitigate this?

Answer: Isotopic interference can occur when the natural isotopic abundance of the analyte contributes to the signal of the deuterated internal standard. This is more pronounced for higher molecular weight compounds.

  • Solution:

    • Analyze Analyte Standard: Analyze a high-concentration solution of the unlabeled C15 Ceramide-1-phosphate and check for any signal in the mass-to-charge (m/z) channel of your d7 internal standard.

    • Use a Nonlinear Calibration Curve: If interference is present, a standard linear regression may not be appropriate. A nonlinear fitting model can be used to correct for this "cross-talk" between the analyte and the internal standard.[4]

    • Sufficient Mass Difference: Ensure your internal standard has a sufficient mass difference (typically ≥3 amu) from the analyte to minimize this effect. A d7 label provides a significant mass shift, which is generally sufficient.

Question: I am observing a weak signal for my this compound. How can I improve sensitivity?

Answer:

  • Optimize Ionization Source Parameters: Ensure that the electrospray ionization (ESI) source parameters (e.g., capillary voltage, source temperature, gas flows) are optimized for C1P.

  • Choice of Ionization Mode: While positive ion mode can provide more structural information, negative ion mode often yields a stronger signal for C1P. The MRM transition in negative mode ([M-H]⁻/78.9) is commonly used for its high sensitivity.

  • Heated Column: As mentioned, heating the column can enhance signal strength.[3]

  • LC Flow Rate: A lower flow rate can improve ionization efficiency and is often a better choice for quantifying low-abundance species like C1P.

Quantitative Data Summary

The choice of extraction method significantly impacts the recovery of sphingolipids. The following table summarizes the recovery percentages for Ceramide-1-Phosphate (C1P) and other relevant sphingolipids using different extraction protocols.

Lipid ClassMethanol (MeOH) Method (%)Folch Method (%)Bligh and Dyer (BD) Method (%)MTBE Method (%)
Ceramide-1-Phosphate (C1P) 96 - 10169 - 9635 - 7248 - 84
Sphingosine-1-Phosphate (S1P)96 - 10169 - 9635 - 7248 - 84
Sphingomyelin (SM)96 - 10169 - 9635 - 7248 - 84
Ceramide (Cer)96 - 10169 - 9635 - 7248 - 84
Hexosylceramide (HexCer)96 - 10169 - 9635 - 7248 - 84
Data synthesized from a comparative study on sphingolipid extraction methods.

Experimental Protocols

Protocol 1: Single-Phase Butanol Extraction for Sphingolipid Quantification

This protocol is optimized for high recovery of a broad range of sphingolipids, including C1P, from plasma or whole blood.

  • Sample Preparation: To 50 µL of plasma or whole blood in a glass tube, add the this compound internal standard solution.

  • Extraction:

    • Add 1 mL of butanol/methanol (1:1, v/v).

    • Vortex vigorously for 1 minute.

    • Sonicate for 30 minutes in a water bath at room temperature.

  • Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes to pellet proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Ceramide-1-Phosphate

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of C1P species.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Column Temperature: 60°C (to reduce carryover).[3]

    • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 1 mM ammonium formate.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: Hold at 60% B

      • 2-12 min: Linear gradient to 100% B

      • 12-17 min: Hold at 100% B

      • 17.1-20 min: Return to 60% B and equilibrate.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Endogenous C15 C1P: Precursor ion (m/z) -> Product ion (m/z) for [M-H]⁻ -> [H2PO4]⁻ (e.g., 554.5 -> 97.0). Note: The exact precursor m/z will depend on the specific endogenous C15 C1P species being quantified.

      • C15 C1P-d7 (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) for [M-H]⁻ -> [H2PO4]⁻ (e.g., 626.5 -> 97.0).

Visualizations

Signaling Pathway

Ceramide_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Signaling Downstream Signaling De_Novo_Synthesis De Novo Synthesis (SPT, CerS) CERT CERT De_Novo_Synthesis->CERT transport Ceramide Ceramide CERK Ceramide Kinase (CERK) Ceramide->CERK Apoptosis Apoptosis Ceramide->Apoptosis C1P Ceramide-1-Phosphate Proliferation Cell Proliferation & Survival C1P->Proliferation Inflammation Inflammation (cPLA2 activation) C1P->Inflammation Apoptosis_Inhibition Inhibition of Apoptosis C1P->Apoptosis_Inhibition CERK->C1P ATP -> ADP CERT->Ceramide

Caption: Ceramide Kinase (CERK) signaling pathway.

Experimental Workflow

Quantification_Workflow A Sample Collection (e.g., Plasma) B Spike Internal Standard (C15 C1P-d7) A->B C Single-Phase Lipid Extraction B->C D Solvent Evaporation C->D E Reconstitution D->E F LC-MS/MS Analysis (C18, ESI-, MRM) E->F G Data Processing (Integration & Calibration) F->G H Quantification Result G->H

Caption: General workflow for C1P quantification.

Troubleshooting Logic

Troubleshooting_Logic Start Inconsistent or Inaccurate Quantification Results Q1 Is recovery low or variable? Start->Q1 A1 Review Extraction Method: - Use single-phase extraction - Optimize solvent/sample ratio - Check pH neutralization Q1->A1 Yes Q2 Is there significant sample carryover? Q1->Q2 No A1->Q2 A2 Heat LC column to ~60°C Q2->A2 Yes Q3 Is there isotopic interference or poor peak shape? Q2->Q3 No A2->Q3 A3 Optimize MS parameters & LC gradient. Check for analyte signal in IS channel. Q3->A3 Yes End Accurate Quantification Q3->End No A3->End

Caption: Troubleshooting decision tree for C1P analysis.

References

C15 Ceramide-1-phosphate-d7 stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of C15 Ceramide-1-phosphate-d7.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: The stability of this compound is highly dependent on the storage conditions. For optimal stability, it is recommended to store it as a powder.[1] In powder form, it can be stored for up to 3 years at -20°C or for 2 years at 4°C.[1] If stored in a solvent, it is best kept at -80°C for a maximum of 6 months or at -20°C for up to 1 month.[1]

Q2: In which solvents is this compound soluble?

A2: this compound may be soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For in vivo formulations, it has been dissolved in PEG400 or suspended in 0.2% Carboxymethyl cellulose.[1] Another formulation involves dissolving it in 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.[1]

Q3: What are the potential degradation pathways for Ceramide-1-phosphate (C1P)?

A3: The primary degradation pathway for C1P is dephosphorylation back to ceramide, a reaction catalyzed by C1P phosphatases.[2][3] Another potential, though less characterized in mammalian cells, pathway is the deacylation of C1P to sphingosine-1-phosphate (S1P).[2] This S1P can then be further metabolized.[2][4] The balance between ceramide and C1P is crucial for cellular processes.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor Solubility The chosen solvent may not be appropriate for the concentration of this compound.Try dissolving in DMSO first.[1] For aqueous solutions, consider using a carrier like PEG400 or suspending with the help of surfactants like Tween 80 and viscosity enhancers like Carboxymethyl cellulose.[1]
Loss of Activity or Degradation Improper storage conditions (temperature or duration). The compound has been stored in solvent for an extended period.Always store the compound as a powder at -20°C for long-term storage.[1][6][7] If a stock solution is necessary, prepare it fresh and store at -80°C for no longer than 6 months.[1]
Inconsistent Experimental Results Potential degradation of the compound in the experimental buffer or medium.Assess the stability of this compound in your specific experimental buffer by performing a time-course experiment and analyzing for degradation products.

Stability Data Summary

The following table summarizes the recommended storage conditions for this compound to ensure its stability.[1][6][7]

Form Storage Temperature Duration
Powder-20°CUp to 3 years
Powder4°CUp to 2 years
In Solvent-80°CUp to 6 months
In Solvent-20°CUp to 1 month

Experimental Protocols

Protocol: General Stability Assessment of this compound in a Selected Solvent

This protocol outlines a general method to assess the stability of this compound in a specific solvent over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in the chosen solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

  • Sample Preparation and Storage:

    • Aliquot the stock solution into multiple small, sealed vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at the desired temperatures to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.

    • Analyze the samples immediately using a suitable analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify the remaining this compound and identify any potential degradation products.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial time point (T=0).

    • Calculate the percentage of degradation over time for each storage condition.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points start Weigh C15-Cer-1-P-d7 dissolve Dissolve in Solvent start->dissolve aliquot Aliquot Samples dissolve->aliquot storage_neg_80 -80°C aliquot->storage_neg_80 storage_neg_20 -20°C aliquot->storage_neg_20 storage_4 4°C aliquot->storage_4 storage_rt Room Temp aliquot->storage_rt analysis HPLC-MS Analysis storage_neg_80->analysis storage_neg_20->analysis storage_4->analysis storage_rt->analysis data Calculate Degradation analysis->data

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathway C1P This compound Cer C15 Ceramide-d7 C1P->Cer Dephosphorylation S1P Sphingosine-1-Phosphate-d7 C1P->S1P Deacylation Cer->C1P Phosphorylation (Ceramide Kinase) Enzyme1 C1P Phosphatase Enzyme1->C1P Enzyme2 C1P Deacylase (putative) Enzyme2->C1P

Caption: Potential degradation pathways of this compound.

References

Preventing degradation of C15 Ceramide-1-phosphate-d7 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of C15 Ceramide-1-phosphate-d7 during extraction from biological samples.

Troubleshooting Guide

This guide addresses specific issues that can lead to the degradation of this compound and provides solutions to mitigate these problems.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Incomplete cell lysis: Cellular structures may not be sufficiently disrupted, trapping the lipid of interest.Ensure thorough homogenization or sonication of the sample. For tissues, consider using a bead beater or cryogenic grinding for more effective lysis.
Suboptimal solvent system: The chosen solvents may not efficiently extract phosphorylated sphingolipids.Employ a solvent system optimized for polar lipids. An acidified Bligh and Dyer method or a single-phase butanol/methanol (B129727) extraction can improve recovery. For certain samples, a citric buffer (pH 4)/acetonitrile mixture has shown higher recoveries for related compounds.
Poor phase separation: Emulsion formation can trap lipids at the interface, leading to loss.Centrifuge at a higher speed or for a longer duration to break up emulsions. The addition of a salt solution (e.g., 1M NaCl or KCl) can also improve phase separation.[1]
Degradation of this compound Enzymatic degradation: Endogenous phosphatases present in the biological sample can dephosphorylate Ceramide-1-phosphate after cell lysis.[2]Immediately inactivate enzymes upon cell lysis. This can be achieved by adding the sample to a hot solvent (e.g., boiling isopropanol) or by including phosphatase inhibitors in the extraction buffer. Keeping samples on ice during processing can also reduce enzymatic activity.[3]
Chemical hydrolysis (pH-related): Extreme pH conditions during extraction can lead to the hydrolysis of the phosphate (B84403) group. Incomplete neutralization after alkaline hydrolysis is a known cause of artificial C1P formation from sphingomyelin.[4]Maintain a neutral or slightly acidic pH during extraction. If a basic hydrolysis step is used to remove other lipids, ensure complete and careful neutralization with an acid like glacial acetic acid before proceeding.[4] An acidified extraction protocol can help maintain a pH that preserves phosphorylated lipids.
Thermal degradation: Prolonged exposure to high temperatures can degrade the lipid.Avoid excessive heat during all steps of the extraction process. If solvent evaporation is necessary, use a stream of nitrogen at a controlled, mild temperature. While some studies suggest phytoceramide-1-phosphate is stable at high temperatures, it is best practice to minimize heat exposure.
Inconsistent or Irreproducible Results Variable sample handling: Differences in storage time and temperature of tissue homogenates before extraction can lead to variability.Standardize sample handling procedures. Process samples quickly after collection and store them consistently at -80°C. When processing, keep samples on ice to minimize enzymatic activity.[3]
Solvent quality and storage: The use of old or improperly stored solvents can introduce contaminants or degradation products that interfere with the analysis.Use high-purity, LC-MS grade solvents. Store solvents in appropriate containers and protect them from light and air to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during extraction?

A1: The primary degradation pathway is enzymatic dephosphorylation by endogenous phosphatases present in the biological sample.[2] These enzymes become active upon cell lysis and can cleave the phosphate group from the ceramide backbone. Chemical hydrolysis due to non-optimal pH conditions can also contribute to degradation.

Q2: Which extraction method is best for minimizing degradation and maximizing the recovery of this compound?

A2: Both the acidified Bligh and Dyer method and single-phase extraction with butanol/methanol have shown improved recovery for polar lipids like ceramides (B1148491) and may be suitable for this compound. The choice of method may depend on the specific sample matrix. It is crucial to optimize the protocol for your specific application.

Q3: How can I inhibit phosphatase activity during my extraction?

A3: Phosphatase activity can be inhibited by several methods. One common approach is to add phosphatase inhibitors to the extraction solvents. Another effective method is to rapidly denature enzymes by adding the sample to a hot solvent, such as boiling isopropanol. Additionally, maintaining low temperatures (on ice) throughout the extraction process will reduce the rate of enzymatic reactions.[3]

Q4: What are the optimal storage conditions for samples and extracts to prevent degradation of this compound?

A4: Biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction. Tissue homogenates should be processed quickly and kept on ice.[3] Lipid extracts should be stored in a non-reactive solvent (e.g., chloroform (B151607)/methanol) at -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation.

Q5: Can the choice of solvent affect the extraction efficiency of this compound?

A5: Yes, the choice of solvent system is critical. This compound is a polar lipid, and its extraction efficiency is highly dependent on the polarity of the solvent mixture. Traditional methods like the Folch or Bligh and Dyer, which use a chloroform/methanol/water mixture, are generally effective. However, modifications such as acidification or the use of different solvent combinations like butanol/methanol can enhance the recovery of such polar lipids.

Experimental Protocols

Protocol 1: Acidified Bligh and Dyer Method for this compound Extraction

This protocol is adapted from standard Bligh and Dyer methods with the addition of acid to improve the recovery of acidic lipids and inhibit certain enzymatic activities.

Materials:

  • Homogenized biological sample (e.g., cell pellet or tissue homogenate)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • Deionized water

  • Glass centrifuge tubes with Teflon-lined caps

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To 1 volume of the aqueous biological sample (e.g., 100 µL of cell suspension) in a glass tube, add 3.75 volumes of a 1:2 (v/v) mixture of chloroform:methanol (375 µL).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell disruption.

  • Add 1.25 volumes of 0.1 M HCl (125 µL) and vortex for 30 seconds.

  • Add 1.25 volumes of chloroform (125 µL) and vortex for another 30 seconds.

  • Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the protein interface.

  • Transfer the organic phase to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol or chloroform/methanol 1:1) for subsequent analysis by LC-MS/MS.

Protocol 2: Single-Phase Butanol/Methanol Extraction

This method offers a simplified, single-phase extraction that has been shown to be effective for a broad range of lipids, including sphingolipids.

Materials:

  • Homogenized biological sample

  • 1-Butanol (HPLC grade)

  • Methanol (HPLC grade)

  • Internal standard solution (containing a known amount of a deuterated lipid standard similar to this compound)

  • Microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • In a microcentrifuge tube, combine 10 µL of the biological sample with 100 µL of a 1:1 (v/v) mixture of 1-butanol:methanol. This mixture should contain the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins and extract lipids.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant, which contains the extracted lipids, to a new vial for LC-MS/MS analysis. No drying and reconstitution step is required.

Data Presentation

Table 1: Comparison of Extraction Method Efficiency for Ceramide-1-Phosphate
Extraction Method Relative Recovery (%) Key Advantages Key Disadvantages
Standard Bligh & Dyer BaselineWell-established, good for a broad range of lipids.Can have lower recovery for highly polar lipids; risk of emulsion formation.
Acidified Bligh & Dyer ~110-120%Improved recovery of acidic lipids like C1P; can help inactivate some enzymes.Acid can potentially cause hydrolysis of other lipids if not carefully controlled.
Single-Phase Butanol/Methanol ~95-105%High throughput, no drying/reconstitution step, uses less hazardous solvents.May have slightly lower recovery for some very non-polar lipids compared to biphasic methods.
Folch Method ~100-110%High recovery for a broad range of lipids.Uses larger solvent volumes, can be more time-consuming.

Note: Relative recovery percentages are approximate and can vary depending on the specific sample matrix and experimental conditions.

Visualizations

Ceramide-1-Phosphate Signaling Pathway

C1P_Signaling Cer Ceramide C1P Ceramide-1-Phosphate (C1P) Cer->C1P CerK Ceramide Kinase (CerK) C1PP C1P Phosphatase C1P->Cer Inflammation Inflammation C1P->Inflammation CellSurvival Cell Survival (Anti-apoptotic) C1P->CellSurvival CerK->Cer C1PP->C1P

Caption: Metabolic interconversion of Ceramide and Ceramide-1-Phosphate and its downstream signaling.

Experimental Workflow for this compound Extraction and Analysis

Extraction_Workflow Sample Biological Sample (Cells or Tissue) Homogenization Homogenization & Enzyme Inactivation Sample->Homogenization Extraction Lipid Extraction (e.g., Acidified Bligh & Dyer) Homogenization->Extraction PhaseSeparation Phase Separation (Centrifugation) Extraction->PhaseSeparation Collection Collect Organic Phase PhaseSeparation->Collection Drying Solvent Evaporation (Under Nitrogen) Collection->Drying Reconstitution Reconstitution in LC-MS compatible solvent Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Data Data Analysis & Quantification Analysis->Data

Caption: A typical workflow for the extraction and analysis of this compound.

References

Technical Support Center: C15 Ceramide-1-Phosphate-d7 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing C15 Ceramide-1-phosphate-d7 in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in mass spectrometry analysis?

A1: this compound is a deuterated analog of C15 Ceramide-1-phosphate. Its primary application in mass spectrometry is as an internal standard (IS). Due to its structural similarity to endogenous ceramides (B1148491) and ceramide-1-phosphates, it co-elutes and ionizes similarly, allowing for the accurate quantification of target analytes by correcting for variations in sample preparation, injection volume, and matrix effects.

Q2: What are matrix effects and how do they impact the analysis of this compound?

A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification.[1] In the analysis of this compound and its endogenous counterparts, matrix effects are a significant concern, especially in complex biological samples like plasma or tissue homogenates.

Q3: What are the common causes of matrix effects in ceramide analysis?

A3: The most significant contributors to matrix effects in lipid analysis are phospholipids, which are highly abundant in biological samples.[2] Other sources include salts, detergents, and other endogenous metabolites that can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's ion source.

Q4: How can I determine if my analysis is affected by matrix effects?

A4: The presence and extent of matrix effects can be assessed using several methods:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a standard solution of your analyte (e.g., this compound) into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or peaks in the continuous signal indicate regions of ion suppression or enhancement, respectively.

  • Post-Extraction Spiking: This is a quantitative approach where the response of an analyte spiked into a blank matrix extract (that has undergone the full sample preparation procedure) is compared to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[1]

Troubleshooting Guide

Problem 1: Poor Signal Intensity or Complete Signal Loss for this compound

Possible Cause Troubleshooting Step
Ion Suppression This is a primary suspect in complex matrices. Co-eluting compounds, particularly phospholipids, can suppress the ionization of your analyte.[3][4]
Solution: Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[3] Diluting the sample can also reduce the concentration of interfering species.[4]
Suboptimal Ionization Source Conditions Incorrect settings for the ion source (e.g., temperature, gas flow, voltage) can lead to inefficient ionization.
Solution: Optimize the ion source parameters for this compound. This can be done by infusing a standard solution and systematically adjusting the settings to maximize the signal.
Inappropriate Mobile Phase Composition The pH and organic modifiers in the mobile phase significantly impact ionization efficiency.
Solution: For positive ion mode, acidic mobile phases with additives like formic acid or ammonium (B1175870) formate (B1220265) are often used to promote protonation.[5] Experiment with different solvent compositions and additives to enhance signal intensity.
Sample Degradation Ceramides can be subject to degradation, especially if samples are not handled or stored correctly.
Solution: Ensure samples are stored at -80°C and minimize freeze-thaw cycles. Process samples on ice and use appropriate extraction solvents.

Problem 2: High Variability and Poor Reproducibility in Quantification

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Variability in extraction efficiency between samples will lead to inconsistent results.
Solution: Use a well-validated and standardized sample preparation protocol. The use of an internal standard like this compound is crucial to correct for this variability.
Matrix Effects Varying Between Samples The composition of the matrix can differ between individual samples, leading to variable ion suppression or enhancement.
Solution: Employ a robust sample cleanup method to minimize matrix components. Matrix-matched calibration curves, where standards are prepared in a representative blank matrix, can also help to compensate for these effects.[3]
Carryover from Previous Injections Analyte from a high-concentration sample can be retained in the injection port or on the column and elute in subsequent runs.
Solution: Implement a thorough needle wash protocol for the autosampler. Running blank injections between samples can also help to identify and mitigate carryover. Heating the chromatographic column can sometimes reduce carryover for certain lipids.[6][7]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol allows for the quantitative determination of matrix effects on the analysis of this compound.

Materials:

  • Blank biological matrix (e.g., plasma, tissue homogenate) from a control group.

  • This compound standard solution of known concentration.

  • Neat solvent (e.g., the final mobile phase composition).

  • All necessary reagents and equipment for your established sample preparation method.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the this compound standard into the neat solvent to achieve a final concentration that is within the linear range of your assay.

    • Set B (Post-Extraction Spike): Process a blank matrix sample through your entire extraction procedure. In the final step, spike the this compound standard into the clean extract to the same final concentration as in Set A.

    • Set C (Pre-Extraction Spike - for Recovery): Spike the this compound standard into the blank matrix sample before starting the extraction procedure. The final expected concentration should be the same as in Sets A and B.

  • LC-MS/MS Analysis:

    • Analyze all three sets of samples using your established LC-MS/MS method.

    • Record the peak area for this compound in each sample.

  • Calculations:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

      • A value of 100% indicates no matrix effect.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Sample Preparation for Ceramide-1-Phosphate Analysis

This section outlines three common sample preparation techniques. The choice of method will depend on the sample matrix and the desired level of cleanup.

Method A: Protein Precipitation (PPT)

  • Principle: A simple and fast method where a solvent, typically acetonitrile (B52724) or methanol (B129727), is added to the sample to precipitate proteins.

  • Protocol:

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing this compound as the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Note: While quick, PPT is the least effective at removing matrix components and may result in significant ion suppression.[8]

Method B: Liquid-Liquid Extraction (LLE)

  • Principle: Partitioning of analytes between two immiscible liquid phases to separate them from interfering matrix components.

  • Protocol (Modified Folch Method):

    • To 100 µL of sample, add the internal standard (this compound).

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex for 5 minutes.

    • Add 0.5 mL of water to induce phase separation.

    • Centrifuge at 2,000 x g for 10 minutes.

    • Carefully collect the lower organic layer.

    • Evaporate the solvent and reconstitute the sample.

  • Note: LLE generally provides cleaner extracts than PPT.[8]

Method C: Solid-Phase Extraction (SPE)

  • Principle: Utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away.

  • Protocol (using a mixed-mode SPE cartridge):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample (pre-treated with internal standard) onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove polar interferences.

    • Elute the analyte with a stronger organic solvent, often with a modifier like formic acid or ammonia.

    • Evaporate the eluate and reconstitute for analysis.

  • Note: SPE, particularly with mixed-mode sorbents, can provide the cleanest extracts and significantly reduce matrix effects.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Ceramide-1-Phosphate Recovery

Extraction Method Analyte Mean Recovery (%) Reference
Butanol Single-PhaseCeramide-1-Phosphate~95%[9][10]
MTBE Two-PhaseCeramide-1-Phosphate~90%[9][10]
MTBE Single-PhaseCeramide-1-Phosphate~92%[9][10]

This table summarizes typical recovery rates for Ceramide-1-Phosphate using different extraction methods, highlighting the efficiency of the butanol single-phase approach for sphingolipids.[9][10]

Visualizations

Ceramide-1-Phosphate Signaling Pathway

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid involved in various cellular processes. It is synthesized from ceramide by the action of ceramide kinase (CerK). C1P can then be dephosphorylated back to ceramide by C1P phosphatase. This pathway is a critical regulator of cell growth, survival, and inflammation.[2][11]

Ceramide_Signaling Ceramide-1-Phosphate Signaling Pathway cluster_downstream Downstream Effects Ceramide Ceramide C1P Ceramide-1-Phosphate (C1P) Ceramide->C1P ATP -> ADP Ceramide_to_C1P_edge C1P->Ceramide H2O -> Pi Cell_Growth Cell Growth & Survival Inflammation Inflammation Apoptosis_Inhibition Inhibition of Apoptosis C1P_to_Ceramide_edge CerK Ceramide Kinase (CerK) C1P_Phosphatase C1P Phosphatase Ceramide_to_C1P_edge->C1P C1P_to_Ceramide_edge->Ceramide

Caption: Ceramide-1-Phosphate metabolic and signaling pathway.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of ceramides using this compound as an internal standard.

LCMS_Workflow LC-MS/MS Workflow for Ceramide Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Collection Sample Collection (e.g., Plasma) IS_Spiking Spike with C15-Cer-1-P-d7 (IS) Sample_Collection->IS_Spiking Extraction Lipid Extraction (e.g., LLE or SPE) IS_Spiking->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (e.g., Reversed-Phase) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A typical experimental workflow for ceramide quantification.

References

C15 Ceramide-1-phosphate-d7 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C15 Ceramide-1-phosphate-d7

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and effective use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: this compound should be stored as a powder at -20°C for long-term stability. For experimental use, prepare fresh solutions and use them promptly. If short-term storage of a solution is necessary, store it at -20°C or below in a tightly sealed vial to minimize solvent evaporation and degradation.

Q2: How is this compound typically used in research?

A2: Due to its deuterium (B1214612) labeling, this compound is primarily used as an internal standard for the accurate quantification of endogenous C15 Ceramide-1-phosphate in biological samples using mass spectrometry-based techniques like HPLC-ESI-MS/MS.[1] The seven deuterium atoms provide a distinct mass shift, allowing it to be distinguished from the naturally occurring, non-deuterated analyte.[1]

Q3: What are the key quality control parameters to assess for a new lot of this lipid?

A3: The critical quality control parameters include chemical purity, isotopic purity, and structural integrity. These are typically assessed using a combination of analytical techniques to ensure the product meets specifications before use in quantitative studies.[1]

ParameterAnalytical MethodTypical Acceptance CriteriaPurpose
Chemical Purity HPLC, TLC>99%[1]Ensures absence of non-lipid or related lipid contaminants.
Isotopic Purity Mass Spectrometry (MS)>99%Confirms the correct incorporation and distribution of deuterium atoms.[1]
Structural Verification Nuclear Magnetic Resonance (NMR)Consistent with expected structureConfirms the correct chemical structure and position of functional groups.[1]
Identity HPLC-MS/MSRetention time matches standard; correct mass transition observedConfirms the compound is this compound.

Table 1. Key Quality Control Parameters for this compound.

Troubleshooting Guide

Q4: I am observing significant signal carryover between samples in my HPLC-MS/MS analysis. How can I resolve this?

A4: Signal carryover is a common issue when analyzing lipids. To mitigate this, it is recommended to heat the chromatographic column to 60-65°C.[1][2][3] This can significantly enhance separation and reduce the carryover effect. Additionally, implementing a robust column wash protocol between sample injections, using a strong solvent like isopropanol, can help remove residual lipid from the system.

Q5: My quantitative results for endogenous Ceramide-1-Phosphate (C1P) seem artificially high. What could be the cause?

A5: Artificially high C1P levels can result from the hydrolysis of Sphingomyelin (SM) to C1P during sample extraction, particularly if the sample is subjected to basic conditions and the extract is not properly neutralized.[2][3] Ensure that any base-catalyzed hydrolysis steps are followed by complete neutralization to prevent this artifactual production of C1P.

Q6: I am having trouble achieving consistent results in my cell-based assays. Could the deuterated lipid be the issue?

A6: While deuterated lipids are generally considered to behave similarly to their non-deuterated counterparts, deuteration can sometimes affect physical properties such as phase transition temperatures or membrane packing.[4] This could potentially influence cellular uptake or interaction with enzymes. If you suspect this is an issue, it is advisable to run a parallel experiment with a non-deuterated C15 Ceramide-1-phosphate standard to compare the biological response and confirm that the deuterium label is not interfering with the assay.

Experimental Protocols

Protocol 1: Purity and Identity Verification by HPLC-ESI-MS/MS

This protocol outlines a method for verifying the purity and identity of this compound using High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS).

1. Materials:

2. Stock Solution Preparation:

  • Accurately weigh 1 mg of this compound powder.
  • Dissolve in an appropriate solvent (e.g., methanol or ethanol) to create a 1 mg/mL stock solution.
  • Store the stock solution at -20°C.

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid and 1mM Ammonium Formate
  • Mobile Phase B: Methanol with 0.1% Formic Acid and 1mM Ammonium Formate
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 60°C[2][3]
  • Gradient: Start at 60% B, increase to 100% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
  • Analysis Mode: Multiple Reaction Monitoring (MRM)[3]
  • Precursor Ion (Q1): m/z corresponding to [M-H]⁻ of this compound
  • Product Ion (Q3): m/z 78.9 (PO3⁻ fragment) or other structurally relevant fragments[3]
  • Note: The exact precursor mass should be calculated based on the provided molecular formula C₃₃H₆₂D₇N₂O₆P and its ammonium salt form.[5]

5. Data Analysis:

  • Assess the chromatogram for a single, sharp peak at the expected retention time.
  • Purity can be estimated by integrating the peak area of the target compound relative to the total area of all detected peaks. The acceptance criterion is typically >99%.[1]

Protocol 2: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)

TLC provides a quick and straightforward method for assessing chemical purity.

1. Materials:

  • TLC silica (B1680970) plate
  • This compound solution
  • Developing solvent system (e.g., Chloroform:Methanol:Water, 65:25:4 v/v/v)
  • Visualization reagent (e.g., phosphomolybdic acid stain or iodine vapor)

2. Procedure:

  • Spot a small amount (2-5 µL) of the this compound solution onto the TLC plate baseline.
  • Place the plate in a developing chamber containing the solvent system.
  • Allow the solvent to migrate up the plate until it is ~1 cm from the top.
  • Remove the plate and mark the solvent front.
  • Dry the plate completely.
  • Visualize the spots using the chosen reagent.

3. Data Analysis:

  • A pure sample should yield a single, distinct spot. The presence of multiple spots indicates impurities. The typical acceptance criterion is >99% purity as assessed by visual inspection.

Signaling Pathways and Workflows

Caption: Ceramide-1-Phosphate (C1P) signaling pathways.[6][7][8][9]

QC_Workflow Start Receive C15-C1P-d7 Prep Prepare Stock Solution Start->Prep TLC TLC Analysis Prep->TLC Quick Purity Check MS HPLC-MS/MS Analysis Prep->MS Detailed Analysis Decision Purity >99%? TLC->Decision MS->Decision Pass Qualified for Use Decision->Pass Yes Fail Contact Supplier Decision->Fail No

Caption: Quality control workflow for this compound.

References

Technical Support Center: Deuterated Lipid Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of deuterated lipid standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?

Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, unexpected isotopic exchange, or differential matrix effects.[1] Each of these potential issues requires systematic investigation.

Guide 1.1: Troubleshooting Chromatographic Shifts

Question: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?

Answer: This phenomenon is known as a chromatographic isotope effect. Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[1][2] This shift is because deuterium (B1214612) atoms are larger than hydrogen atoms, which can alter the molecule's interaction with the stationary phase.[3] A significant separation between the analyte and the internal standard can lead to differential matrix effects, where each compound is exposed to different levels of ion suppression or enhancement, compromising analytical accuracy.[1][4]

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm if they co-elute completely.

  • Adjust Chromatography: If a separation is observed, consider adjusting the mobile phase composition, gradient, or temperature to improve co-elution.[4] Using a column with lower resolution might also help ensure the analyte and internal standard elute as a single peak.[1]

  • Consider Alternative Isotopes: If chromatographic separation persists, using a standard with fewer deuterium atoms or a ¹³C-labeled standard may minimize retention time shifts.[1][5] ¹³C-labeled compounds are generally preferred as they exhibit negligible retention time shifts compared to their monoisotopic counterparts.[2]

Illustrative Data: Retention Time Shifts

The following table summarizes hypothetical data from an LC-MS analysis, illustrating the chromatographic shift between an analyte and its deuterated internal standard (IS).

CompoundRetention Time (min)Retention Time Shift (Analyte - IS)
Analyte (Lipid X)5.42\multirow{2}{*}{+0.08 min}
Deuterated IS (Lipid X-d8)5.34
Guide 1.2: Investigating Matrix Effects

Question: How do I know if my analysis is suffering from differential matrix effects?

Answer: A differential matrix effect occurs when the analyte and the internal standard experience different levels of ion suppression or enhancement from components in the sample matrix.[4] This is a significant issue, especially if the analyte and standard do not co-elute perfectly.[1][6] The sample matrix includes all components other than the analyte, and it can significantly impact ionization efficiency.[6][7] An ideal internal standard should be affected by the matrix in the same way as the analyte.[7]

Troubleshooting Steps:

  • Perform a Matrix Effect Evaluation: Conduct a post-extraction addition experiment to quantify the matrix effect.[1] This involves comparing the peak area of the standard in a clean solvent versus its peak area in a blank matrix sample that has been spiked after extraction.

  • Optimize Sample Preparation: Improve sample clean-up procedures to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a cleaner extract than protein precipitation (PPT).[7]

  • Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[7]

Illustrative Data: Matrix Effect Evaluation

This table shows hypothetical data from a matrix effect experiment, demonstrating how to identify differential effects. The Matrix Factor (MF) is calculated as (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution). An MF < 1 indicates ion suppression.

CompoundPeak Area (Neat Solution)Peak Area (Post-Spiked Matrix)Matrix Factor (MF)% Difference in MF
Analyte1,500,000900,0000.60\multirow{2}{*}{25%}
Deuterated IS1,450,0001,087,5000.75

In this example, the analyte experiences more significant ion suppression (MF=0.60) than the deuterated internal standard (MF=0.75), which would lead to an overestimation of the analyte's concentration.[4]

Guide 1.3: Assessing Isotopic Purity and Stability

Question: Why is the isotopic and chemical purity of my deuterated standard important?

Answer: High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for accurate results.[1] The presence of unlabeled analyte in the deuterated standard can lead to an overestimation of the endogenous analyte concentration.[4]

Question: My deuterated standard seems to be losing its deuterium label. Why is this happening?

Answer: This is known as isotopic exchange or back-exchange, where deuterium atoms are replaced by protons from the solvent or sample matrix.[4] This is more likely to occur under acidic or basic conditions or when the deuterium atoms are on heteroatoms like oxygen (-OH) or nitrogen (-NH).[1][4] Loss of the deuterium label can compromise accuracy by creating a false positive signal for the unlabeled analyte.[4]

Troubleshooting Steps:

  • Verify Purity: Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity.[1] You can also assess the contribution of the internal standard to the analyte signal by analyzing a blank matrix sample spiked only with the standard.[4]

  • Check Label Position: Be aware of the position of the deuterium labels. Labels on carbon atoms not adjacent to heteroatoms are generally more stable.[4]

  • Control pH: Ensure that the pH of your solvents and solutions is controlled to minimize the risk of back-exchange.[4]

  • Storage: Store standards as recommended by the manufacturer, typically at -20°C or below in a tightly sealed glass container with a Teflon-lined cap to prevent degradation and contamination.[8]

Experimental Protocols

Protocol 1: General Lipid Extraction with Internal Standard Spiking

This protocol describes a general method for lipid extraction from plasma, adapted from standard methods like Folch or Bligh-Dyer, incorporating the critical internal standard spiking step.

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • Deuterated Internal Standard (IS) stock solution

  • HPLC-grade chloroform (B151607), methanol, and water[9]

  • Glass tubes with Teflon-lined caps[8]

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: Place 100 µL of plasma into a clean glass tube.

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard solution directly to the plasma sample. This step is crucial and must be done at the very beginning to account for sample loss during the entire workflow.[6]

  • Solvent Addition (Bligh-Dyer): Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the tube. Vortex thoroughly for 1 minute to ensure complete mixing and protein denaturation.

  • Phase Separation:

    • Add 125 µL of chloroform and vortex for 30 seconds.

    • Add 125 µL of water and vortex for another 30 seconds.

    • Centrifuge the sample at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.[6][9]

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.[6]

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol/isopropanol 1:1, v/v).[6]

Visualizations

Workflow and Troubleshooting Diagrams

G cluster_workflow General Experimental Workflow Sample 1. Biological Sample Spike 2. Spike with Deuterated IS Sample->Spike Extract 3. Lipid Extraction Spike->Extract Dry 4. Dry Down Extract->Dry Reconstitute 5. Reconstitute Dry->Reconstitute Analyze 6. LC-MS Analysis Reconstitute->Analyze Process 7. Data Processing & Ratio Calculation Analyze->Process

Caption: A typical experimental workflow for lipid analysis using a deuterated internal standard.

G cluster_troubleshooting Troubleshooting Inaccurate Quantification Start Inaccurate or Inconsistent Results CheckCoelution Check Analyte/IS Co-elution Start->CheckCoelution ShiftObserved Retention Time Shift Observed? CheckCoelution->ShiftObserved Yes CheckPurity Assess IS Purity & Contribution CheckCoelution->CheckPurity No AdjustLC Adjust LC Method (Gradient, Temp) ShiftObserved->AdjustLC Yes ShiftObserved->CheckPurity No AdjustLC->CheckPurity Contamination Contamination > LLOQ? CheckPurity->Contamination NewStandard Source New IS Lot Contamination->NewStandard Yes CheckMatrix Evaluate Differential Matrix Effects Contamination->CheckMatrix No OK Quantification OK NewStandard->OK MatrixEffect Differential Suppression/Enhancement? CheckMatrix->MatrixEffect ImproveCleanup Improve Sample Cleanup (SPE/LLE) MatrixEffect->ImproveCleanup Yes MatrixEffect->OK No ImproveCleanup->OK G cluster_concept Concept: Chromatographic Shift & Differential Matrix Effects cluster_elution Elution from LC Column cluster_matrix Matrix Components Eluting Over Time Analyte Analyte Matrix2 Matrix Zone 2 (Low Suppression) Analyte->Matrix2 Experiences Low Suppression IS Deuterated IS Matrix1 Matrix Zone 1 (High Suppression) IS->Matrix1 Experiences High Suppression

References

Validation & Comparative

A Comparative Guide to Internal Standards for Ceramide-1-Phosphate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of lipidomics, particularly in the quantification of bioactive lipids like Ceramide-1-Phosphate (C1P), the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of C15 Ceramide-1-phosphate-d7 with other commonly employed internal standards, supported by experimental data from various studies.

The Critical Role of Internal Standards in Mass Spectrometry

Internal standards are essential in quantitative mass spectrometry to correct for variations that can occur during sample preparation, extraction, and analysis.[1] An ideal internal standard is chemically similar to the analyte of interest but isotopically or structurally distinct, allowing it to be differentiated by the mass spectrometer. The two main types of internal standards used for C1P analysis are stable isotope-labeled standards (e.g., deuterated) and odd-chain lipid standards.

Stable Isotope-Labeled Internal Standards , such as this compound, are considered the gold standard. They exhibit nearly identical chemical and physical properties to their endogenous counterparts, ensuring they behave similarly during extraction and ionization processes.[1]

Odd-Chain Internal Standards , like C17 Ceramide-1-phosphate, are lipids with fatty acid chains containing an odd number of carbon atoms. These are generally absent or present at very low levels in most biological systems, making them suitable for use as internal standards.[1]

Performance Comparison of Internal Standards

Data Presentation: Quantitative Performance Metrics

Performance MetricThis compoundC17 Ceramide-1-phosphated18:1/12:0 Ceramide-1-phosphate
**Linearity (R²) **>0.99[2]>0.99[3]>0.99[4]
Recovery (%) Not explicitly reported, but used in methods with good recovery for other sphingolipids[5]96.1% to 113.4% (for various ceramides (B1148491) using C17 standard)[3]Good recoveries reported for ceramides and C1P[4][5]
Lower Limit of Quantification (LLOQ) Method-dependent, used in sensitive assays[5]1.1 fmol (for C16-Cer using C17-Cer IS)[3]5 fmols[4]
Signal-to-Noise (S/N) Ratio Method-dependent, used in high-sensitivity methods[5]>10 for LLOQ[3]Not explicitly reported, but demonstrated in sensitive assays[4]

Note: The data presented above are compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocols

General Experimental Workflow for Sphingolipid Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of sphingolipids, including C1P, using an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., cells, plasma) IS_Addition Spike with Internal Standard (this compound) Sample->IS_Addition Extraction Lipid Extraction (e.g., Bligh-Dyer or MTBE method) IS_Addition->Extraction Chromatography UPLC/HPLC Separation (C18 Reverse Phase) Extraction->Chromatography MS Tandem Mass Spectrometry (MRM Mode) Chromatography->MS Integration Peak Integration MS->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration

A typical experimental workflow for lipidomics analysis.
Detailed Methodologies

a) Lipid Extraction from Biological Samples (Adapted from various sources[5][6][7])

  • Sample Collection: Collect biological samples (e.g., cell pellets, plasma, tissue homogenates).

  • Internal Standard Spiking: Add a known amount of this compound (or other chosen internal standard) to the sample at the earliest stage to account for variability during extraction.

  • Solvent Addition: Add a monophasic solvent mixture, such as methanol/chloroform (B151607) (2:1, v/v), to the sample.

  • Homogenization/Sonication: Vortex or sonicate the mixture to ensure thorough mixing and cell lysis.

  • Phase Separation (for Bligh-Dyer): Add chloroform and water to induce phase separation. The lower organic phase contains the lipids.

  • Extraction: Collect the lipid-containing organic phase. For single-phase extractions like with methyl-tert-butyl ether (MTBE), the lipid-containing supernatant is collected after centrifugation.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS/MS analysis.

b) LC-MS/MS Analysis of Ceramide-1-Phosphate (Adapted from[5][6])

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.

    • Column Temperature: Maintain a constant column temperature (e.g., 50-60°C) to ensure reproducible retention times.[4][8]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification, providing high sensitivity and specificity.

    • MRM Transitions: Specific precursor-to-product ion transitions for each C1P species and the internal standard are monitored. For C1P, a common transition involves the precursor ion [M+H]+ and the product ion corresponding to the sphingoid base fragment.

Ceramide-1-Phosphate Signaling Pathway

Ceramide-1-phosphate is a bioactive sphingolipid that plays a crucial role in various cellular processes, often acting antagonistically to ceramide. It is involved in cell proliferation, survival, inflammation, and migration.[9][10][11][12][13] The simplified signaling pathway below illustrates the central role of C1P.

G cluster_downstream Downstream Effects of C1P Ceramide Ceramide CerK Ceramide Kinase (CerK) Ceramide->CerK ATP -> ADP Apoptosis Apoptosis Ceramide->Apoptosis induces C1P Ceramide-1-Phosphate (C1P) Proliferation Cell Proliferation (e.g., via ERK, Akt activation) C1P->Proliferation Survival Cell Survival (Anti-apoptotic) C1P->Survival Inflammation Inflammation (e.g., cPLA2 activation) C1P->Inflammation Migration Cell Migration C1P->Migration CerK->C1P

Simplified Ceramide-1-Phosphate signaling pathway.

Conclusion

The selection of an appropriate internal standard is a critical decision in the quantitative analysis of Ceramide-1-Phosphate. Stable isotope-labeled standards like This compound are theoretically superior due to their near-identical physicochemical properties to the endogenous analyte, which allows for the most accurate correction of experimental variations. Odd-chain standards such as C17 Ceramide-1-phosphate and short-chain standards like d18:1/12:0 Ceramide-1-phosphate represent viable alternatives, particularly when cost or availability of deuterated standards is a concern.

The compiled data, although from different sources, suggest that all three types of internal standards can achieve excellent linearity. While recovery data for this compound is not explicitly detailed in the reviewed literature, its use in validated, high-sensitivity methods implies its suitability. Ultimately, the choice of internal standard should be guided by the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budget considerations. For the most rigorous quantitative studies, a stable isotope-labeled internal standard such as this compound is the recommended choice.

References

A Comparative Guide to the Validation of C15 Ceramide-1-phosphate-d7 for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of C15 Ceramide-1-phosphate-d7 as an internal standard for quantitative lipidomics, alongside other alternatives. It includes supporting experimental data from analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways and analytical workflows to assist researchers in making informed decisions for their quantitative studies.

Introduction to Ceramide-1-phosphate and the Need for Accurate Quantification

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in a multitude of cellular processes, including cell proliferation, apoptosis, inflammation, and migration.[1][2][3] It is synthesized from ceramide by the action of ceramide kinase.[2][3] Given its involvement in various physiological and pathological conditions, the accurate quantification of C1P in biological samples is of paramount importance for understanding its roles in health and disease.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of lipids due to its high sensitivity and specificity. However, the accuracy of LC-MS/MS-based quantification heavily relies on the use of appropriate internal standards to correct for variability during sample preparation and analysis.

Comparison of Internal Standards for Ceramide-1-phosphate Quantification

The ideal internal standard should be chemically similar to the analyte of interest, not naturally present in the sample, and added at the beginning of the sample preparation process. For the quantification of C1P, several types of internal standards can be considered, with stable isotope-labeled standards like this compound being the preferred choice.

Internal Standard TypeAdvantagesDisadvantages
This compound (Stable Isotope-Labeled) - Co-elutes with the endogenous analyte, providing the best correction for matrix effects and ionization suppression/enhancement.- High chemical and physical similarity to the analyte.- Not naturally occurring in biological samples.- Higher cost compared to other alternatives.
Odd-Chain Ceramide-1-Phosphate (e.g., C17:0-C1P) - Not naturally abundant in most mammalian systems.- Chemically similar to endogenous C1P species.- Chromatographic behavior may differ slightly from even-chain C1P species, potentially leading to incomplete correction for matrix effects.
Structurally Related Lipids (e.g., other phosphorylated sphingolipids) - More readily available and potentially lower cost.- Significant differences in chemical and physical properties can lead to poor correction for extraction efficiency and matrix effects.

Performance Data for Deuterated Ceramide Internal Standards

While specific quantitative performance data for this compound is not extensively published in direct comparative studies, the validation of analogous deuterated ceramide standards in other lipidomics applications provides a strong indication of its expected performance. The following tables summarize typical validation parameters for LC-MS/MS methods using D7-labeled ceramide internal standards for the quantification of various ceramide species.

Table 1: Linearity and Sensitivity

AnalyteInternal StandardCalibration RangeLLOQ (Lower Limit of Quantification)Correlation Coefficient (r²)
Cer(d18:1/16:0)Cer(d18:1/16:0)-d70.5 - 500 ng/mL0.5 ng/mL> 0.99
Cer(d18:1/18:0)Cer(d18:1/18:0)-d70.5 - 500 ng/mL0.5 ng/mL> 0.99
Cer(d18:1/24:0)Cer(d18:1/24:0)-d71 - 1000 ng/mL1 ng/mL> 0.99
Cer(d18:1/24:1)Cer(d18:1/24:1)-d71 - 1000 ng/mL1 ng/mL> 0.99

Table 2: Accuracy and Precision

AnalyteConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
Cer(d18:1/16:0)Low QC< 10%< 10%90-110%
Mid QC< 8%< 8%95-105%
High QC< 5%< 5%98-102%
Cer(d18:1/18:0)Low QC< 10%< 10%90-110%
Mid QC< 8%< 8%95-105%
High QC< 5%< 5%98-102%

Data presented in Tables 1 and 2 are representative values from published validation studies of deuterated ceramide standards and serve as a benchmark for the expected performance of this compound.

Experimental Protocols

A detailed protocol for the validation of this compound for the quantitative analysis of C1P in a biological matrix (e.g., plasma, cell lysate) is provided below.

Materials and Reagents
  • Analytes: Ceramide-1-phosphate standards of interest (e.g., C16:0, C18:0, C24:0, C24:1-C1P)

  • Internal Standard: this compound

  • Solvents: LC-MS grade methanol, acetonitrile, isopropanol, and water

  • Additives: Formic acid, ammonium (B1175870) formate

  • Biological Matrix: Plasma, cell pellets, or tissue homogenates

Stock and Working Solutions Preparation
  • Prepare individual stock solutions of C1P standards and this compound in an appropriate solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a working solution of the internal standard by diluting the stock solution to a final concentration of 10 µg/mL.

  • Prepare a series of calibration standards by spiking the biological matrix with known concentrations of the C1P standards.

Sample Preparation (Lipid Extraction)
  • To 100 µL of the biological sample (or calibration standard), add 10 µL of the this compound internal standard working solution.

  • Add 1 mL of a cold extraction solvent mixture (e.g., methanol:acetonitrile, 1:1, v/v).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A suitable gradient to separate the C1P species of interest.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Determine the specific precursor and product ion transitions for each C1P analyte and the this compound internal standard.

Method Validation
  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. The linearity should be assessed by the correlation coefficient (r² > 0.99).

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The intra- and inter-day precision should be <15% CV, and the accuracy should be within 85-115%.

  • Recovery: Compare the peak area of the analyte in a pre-spiked extracted sample to that of a post-spiked extracted sample. The recovery should be consistent across different concentrations.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in a post-spiked extracted sample to that in a neat solution. The use of a stable isotope-labeled internal standard is expected to effectively compensate for matrix effects.

  • Stability: Assess the stability of the analytes in the biological matrix under different storage conditions (e.g., room temperature, -20°C, -80°C) and after freeze-thaw cycles.

Visualizations

Signaling Pathways

Ceramide-1-phosphate is a key player in the complex network of sphingolipid metabolism and signaling. It is positioned at a critical juncture, influencing cell fate decisions between survival and apoptosis.

G Ceramide-1-Phosphate Signaling Pathway cluster_0 Sphingolipid Metabolism cluster_1 Cellular Responses Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase C1P Ceramide-1-Phosphate Ceramide->C1P Ceramide Kinase (CERK) Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis C1P->Ceramide C1P Phosphatase Proliferation Proliferation C1P->Proliferation Survival Survival C1P->Survival Migration Migration C1P->Migration Inflammation Inflammation C1P->Inflammation S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase

Caption: Simplified overview of Ceramide-1-Phosphate metabolism and its role in cellular signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of Ceramide-1-Phosphate using this compound as an internal standard.

G Quantitative Lipidomics Workflow for C1P Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with C15-C1P-d7 Internal Standard Sample->Spike Extraction Lipid Extraction Spike->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Dry_Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Standard workflow for quantitative analysis of C1P using an internal standard.

Conclusion

The use of a stable isotope-labeled internal standard is crucial for the accurate and precise quantification of Ceramide-1-Phosphate in complex biological matrices. This compound represents an excellent choice for this purpose, as it closely mimics the behavior of endogenous C1P species throughout the analytical process, thereby providing reliable correction for experimental variability. While direct comparative performance data with other C1P standards is limited, the validation of analogous deuterated ceramide standards demonstrates the robustness and reliability of this approach. By following the detailed experimental protocols and validation procedures outlined in this guide, researchers can confidently implement this compound in their quantitative lipidomics workflows to generate high-quality, reproducible data.

References

A Comparative Guide to C15 Ceramide-1-Phosphate-d7 and Non-Deuterated C15 Ceramide-1-Phosphate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between deuterated and non-deuterated lipid standards is critical for accurate and reliable experimental outcomes. This guide provides a comprehensive comparison of C15 Ceramide-1-Phosphate-d7 and its non-deuterated counterpart, C15 Ceramide-1-Phosphate, focusing on their performance in experimental applications, supported by available data and detailed protocols.

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in various cellular processes, including cell proliferation, survival, and inflammation. Its C15 analogue, C15 Ceramide-1-Phosphate, is a valuable tool for studying these pathways. The deuterated version, this compound, offers specific advantages, particularly in quantitative analysis.

Physicochemical Properties

PropertyThis compoundC15 Ceramide-1-Phosphate
Molecular Formula C₃₃H₅₉D₇NO₅PC₃₃H₆₆NO₅P
Molecular Weight ~608.9 g/mol ~601.9 g/mol
Isotopic Purity Typically >99% Deuterium (B1214612)Not Applicable
Primary Application Internal standard in mass spectrometryAnalyte for biological assays and calibration standard

Performance Comparison in Key Applications

Mass Spectrometry-Based Quantification

The primary and most significant difference in performance between this compound and the non-deuterated form lies in their application in mass spectrometry (MS).

This compound is predominantly used as an internal standard for the accurate quantification of endogenous C15 Ceramide-1-Phosphate in biological samples. Its key advantages in this application are:

  • Co-elution with the Analyte: It has nearly identical chromatographic behavior to the non-deuterated form, ensuring they are analyzed under the same conditions.

  • Distinct Mass-to-Charge Ratio (m/z): The seven deuterium atoms increase its mass, allowing it to be distinguished from the endogenous, non-deuterated C15 Ceramide-1-Phosphate by the mass spectrometer.

  • Correction for Experimental Variability: By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, it is possible to correct for analyte loss during sample preparation (e.g., extraction, derivatization) and for variations in ionization efficiency in the mass spectrometer. This significantly improves the accuracy and precision of quantification.

Non-deuterated C15 Ceramide-1-Phosphate serves as the analyte of interest in these experiments. It is also used to create calibration curves to determine the concentration of the endogenous lipid in the sample.

Biological Assays (Cell Proliferation and Inflammation)

While C15 Ceramide-1-Phosphate is known to influence cell proliferation and inflammation, there is a lack of direct, publicly available experimental data comparing the biological activity of the deuterated versus the non-deuterated form.

Theoretically, the presence of deuterium atoms can lead to a kinetic isotope effect (KIE) . This means that the C-D bonds are stronger than C-H bonds, which can slow down the rate of reactions where C-H bond cleavage is the rate-limiting step. In the context of C15 Ceramide-1-Phosphate, if its metabolism by enzymes such as lipid phosphatases or its interaction with receptors involves the cleavage of a C-H bond at a deuterated position, the deuterated form might exhibit a different biological activity profile (e.g., slower metabolism, altered receptor binding kinetics).

However, without direct experimental evidence, it is presumed that for most cell-based assays where the molecule acts as a signaling agent, the biological activity of this compound is comparable to its non-deuterated counterpart, especially when the deuteration is on the acyl chain, which is less likely to be involved in the phosphate (B84403) headgroup's interaction with receptors or enzymes. Researchers should be aware of the potential for a KIE but can generally use the non-deuterated form for studying biological effects.

Experimental Protocols

Quantification of C15 Ceramide-1-Phosphate using LC-MS/MS with a Deuterated Internal Standard

This protocol outlines a typical workflow for the quantification of C15 Ceramide-1-Phosphate in cell culture samples.

1. Sample Preparation and Lipid Extraction:

  • Harvest cells and wash with ice-cold PBS.

  • Add a known amount of this compound (internal standard) to the cell pellet.

  • Perform lipid extraction using a modified Bligh and Dyer method:

    • Add a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water.

    • Vortex thoroughly and incubate on ice for 30 minutes.

    • Centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

2. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in the initial mobile phase.

  • Inject the sample onto a C18 reversed-phase column.

  • Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid and 1 mM ammonium (B1175870) formate) and mobile phase B (e.g., methanol/isopropanol with 0.1% formic acid and 1 mM ammonium formate).

  • Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Monitor the specific precursor-to-product ion transitions for both C15 Ceramide-1-Phosphate and this compound.

3. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Determine the concentration of the endogenous C15 Ceramide-1-Phosphate using a calibration curve prepared with known concentrations of the non-deuterated standard.

Cell Proliferation Assay (MTT Assay)

This protocol describes how to assess the effect of C15 Ceramide-1-Phosphate on cell proliferation.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Treatment:

  • Prepare various concentrations of C15 Ceramide-1-Phosphate in serum-free media.

  • Remove the old media and add 100 µL of the treatment media to each well.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

4. Solubilization and Measurement:

  • Carefully remove the media.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Inflammation Assay (ELISA for TNF-α)

This protocol outlines the measurement of the pro-inflammatory cytokine TNF-α in cell culture supernatants.

1. Cell Seeding and Treatment:

  • Seed macrophages (e.g., RAW 264.7) in a 24-well plate.

  • Treat the cells with C15 Ceramide-1-Phosphate at various concentrations for a specified time (e.g., 24 hours). Include a positive control (e.g., LPS).

2. Supernatant Collection:

  • Collect the cell culture supernatant from each well.

  • Centrifuge to remove any cellular debris.

3. ELISA:

  • Perform the ELISA for TNF-α according to the manufacturer's instructions. This typically involves:

    • Coating the plate with a capture antibody.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

4. Measurement:

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of TNF-α in the samples based on the standard curve.

Visualizations

G cluster_0 Lipidomics Workflow Sample Sample Add Internal Standard (C15-d7) Add Internal Standard (C15-d7) Sample->Add Internal Standard (C15-d7) Lipid Extraction Lipid Extraction Add Internal Standard (C15-d7)->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification Quantification Data Analysis->Quantification G C1P Ceramide-1-Phosphate GPCR G Protein-Coupled Receptor C1P->GPCR Binds G_protein G Protein (Gi) GPCR->G_protein Activates PI3K PI3K G_protein->PI3K Activates MEK MEK G_protein->MEK Activates Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB ERK ERK MEK->ERK ERK->NFkB Proliferation Cell Proliferation NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation

Cross-Validation of C15 Ceramide-1-Phosphate-d7 Results: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of lipidomics, accurate and reproducible quantification of bioactive lipids is paramount. C15 Ceramide-1-phosphate-d7 serves as a critical internal standard for the mass spectrometry-based analysis of ceramides (B1148491), a class of lipids implicated in a myriad of cellular processes, including apoptosis, cell proliferation, and inflammation. The cross-validation of analytical results obtained using this deuterated standard with other methodologies is essential for ensuring data integrity and robustness. This guide provides an objective comparison of various analytical techniques for ceramide quantification, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their studies.

Comparative Analysis of Analytical Methods

The selection of an analytical method for ceramide quantification depends on various factors, including the required sensitivity, specificity, throughput, and available instrumentation. While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) utilizing deuterated internal standards like this compound is considered the gold standard, other methods offer distinct advantages for specific applications.[1] The table below summarizes the key performance characteristics of the most common analytical techniques for ceramide analysis.

Parameter LC-MS/MS with this compound HPLC with Fluorescence Detection Gas Chromatography-Mass Spectrometry (GC-MS) Thin-Layer Chromatography (TLC) Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Chromatographic separation followed by mass-based detection and quantification using a stable isotope-labeled internal standard.Chromatographic separation of fluorescently labeled ceramides.Separation of volatile ceramide derivatives by gas chromatography with mass-based detection.Separation of lipids on a solid support based on polarity.Immunoassay based on the specific binding of an antibody to ceramide.
Specificity Very HighHighHighLow to ModerateModerate to High (potential for cross-reactivity)
Sensitivity Very High (low fmol to pmol range)[2]High (low pmol range)[3]HighLowHigh (pg/mL to ng/mL range)[4][5]
Limit of Quantification (LOQ) Low ng/mL range2 pmol[6]ng/mL range-Low ng/mL range
Linearity (R²) >0.99HighGoodSemi-quantitative>0.99[4]
Precision (CV%) <15%[2]Intra-assay <4%, Inter-assay <14%[6]Intra and inter-day precision 0.05% to 14.0%-Intra-assay <10%, Inter-assay <10%[4][5]
Accuracy (% Recovery) 85-115%[2]87-113%[6]80-111%-94-103%[4]
Throughput HighModerateModerateHighHigh
Cost HighModerateModerateLowModerate
Key Advantage Gold standard for accuracy, precision, and specificity.Good sensitivity and widely available instrumentation.Excellent for fatty acid profiling of ceramides.Simple, low-cost screening method.High throughput and suitable for large sample numbers.
Key Limitation Requires expensive instrumentation and expertise.Requires derivatization and may have co-elution issues.Requires derivatization and not suitable for intact ceramide analysis.Low resolution and not suitable for quantification of low-abundance species.[1]Potential for antibody cross-reactivity and matrix effects.

Experimental Workflows and Logical Relationships

Visualizing the experimental workflows is crucial for understanding the relationships between different analytical steps and for designing robust cross-validation studies.

Cross-Validation Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Validation Sample Biological Sample (e.g., Plasma, Cells) Spike Spike with this compound Sample->Spike Extraction Lipid Extraction Spike->Extraction Derivatization Derivatization (for GC-MS & HPLC-Fluorescence) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS TLC TLC Analysis Extraction->TLC ELISA ELISA Extraction->ELISA HPLC HPLC-Fluorescence Analysis Derivatization->HPLC GCMS GC-MS Analysis Derivatization->GCMS Quant_LCMS Quantification vs. C15-C1P-d7 LCMS->Quant_LCMS Quant_Other Quantification vs. External Standards HPLC->Quant_Other GCMS->Quant_Other TLC->Quant_Other ELISA->Quant_Other Comparison Statistical Comparison of Results Quant_LCMS->Comparison Quant_Other->Comparison Validation Method Validation Comparison->Validation

A generalized workflow for the cross-validation of ceramide quantification methods.

Ceramide-1-Phosphate Signaling Pathway

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in various cellular signaling pathways, often acting antagonistically to ceramide. While ceramide is generally pro-apoptotic, C1P promotes cell survival and proliferation. Understanding this pathway is critical for interpreting the biological significance of C1P quantification.

Ceramide-1-Phosphate Signaling Pathway in Cell Survival cluster_membrane Cell Membrane cluster_cytosol Cytosol Ceramide Ceramide CERK Ceramide Kinase (CERK) Ceramide->CERK ATP -> ADP Apoptosis Apoptosis Ceramide->Apoptosis promotes C1P_extra Extracellular C1P Receptor GPCR C1P_extra->Receptor binds PI3K PI3K Receptor->PI3K activates C1P_intra Intracellular C1P CERK->C1P_intra C1P_intra->PI3K activates Akt Akt PI3K->Akt activates NFkB NF-κB Akt->NFkB activates Akt->Apoptosis inhibits Survival Cell Survival & Proliferation NFkB->Survival promotes

Ceramide-1-Phosphate (C1P) promotes cell survival by activating the PI3K/Akt pathway.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for obtaining reliable and comparable results across different analytical platforms.

LC-MS/MS Quantification of Ceramides using this compound

This method is the benchmark for accurate and specific ceramide quantification.

  • Sample Preparation:

    • To 100 µL of plasma or cell lysate, add 10 µL of a methanolic solution of this compound (internal standard) at a known concentration.

    • Perform a liquid-liquid extraction using a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Collect the lower organic phase and dry it under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phases typically consisting of water with a small amount of formic acid and acetonitrile/isopropanol with formic acid.

    • Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for each ceramide species and for this compound.

  • Quantification:

    • Generate a calibration curve using known concentrations of non-labeled ceramide standards spiked with a constant amount of this compound.

    • Calculate the concentration of endogenous ceramides in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

HPLC with Fluorescence Detection

This method offers a sensitive alternative to LC-MS/MS, particularly when mass spectrometry is not available.

  • Sample Preparation and Derivatization:

    • Extract lipids from the biological sample as described for the LC-MS/MS method.

    • Dry the lipid extract and add a fluorescent labeling reagent (e.g., o-phthalaldehyde (B127526) (OPA) or anthroyl cyanide) and a catalyst.[3][6]

    • Incubate the mixture to allow for complete derivatization of the primary amine group of the sphingoid backbone.

    • Stop the reaction and prepare the sample for HPLC injection.

  • HPLC Analysis:

    • Inject the derivatized sample onto a reversed-phase C18 column.

    • Use an isocratic or gradient elution with a mobile phase typically composed of methanol and water.

    • Detect the fluorescently labeled ceramides using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen fluorescent tag (e.g., λex = 340 nm and λem = 435 nm for OPA).[6]

  • Quantification:

    • Prepare a calibration curve using known concentrations of derivatized ceramide standards.

    • Quantify the ceramides in the samples by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for analyzing the fatty acid composition of ceramides.

  • Sample Preparation and Derivatization:

    • Extract and isolate the ceramide fraction from the biological sample, often involving an initial separation by TLC.

    • Perform acid-catalyzed methanolysis to cleave the amide bond, releasing the fatty acid methyl esters (FAMEs) and the sphingoid base.

    • Alternatively, for intact ceramide analysis, perform derivatization (e.g., silylation) to increase the volatility of the molecules.[7]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC equipped with a suitable capillary column.

    • Use a temperature gradient to separate the different FAMEs or silylated ceramides.

    • The separated compounds are then introduced into the mass spectrometer for identification and quantification based on their mass spectra.

  • Quantification:

    • Use an internal standard (e.g., a fatty acid or ceramide with an odd chain length not present in the sample) for quantification.

    • Create a calibration curve with known concentrations of FAME or silylated ceramide standards.

Thin-Layer Chromatography (TLC)

TLC is a simple and cost-effective method for the qualitative and semi-quantitative analysis of ceramides.

  • Sample Preparation and TLC Separation:

    • Extract the lipids from the biological sample.

    • Spot the lipid extract onto a silica (B1680970) TLC plate alongside ceramide standards.

    • Develop the plate in a chamber containing a suitable solvent system (e.g., chloroform:methanol:acetic acid).

  • Visualization and Quantification:

    • Visualize the separated lipid spots by staining with a reagent such as primuline (B81338) or iodine vapor.

    • For semi-quantitative analysis, perform densitometry to measure the intensity of the ceramide spots and compare them to the standards.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput method for the quantification of total ceramides.

  • Assay Procedure:

    • Lipids are extracted from the biological samples.

    • The assay is typically a competitive ELISA where ceramides in the sample compete with a ceramide-coated plate for binding to a specific primary antibody.[8]

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

    • A substrate is added, and the resulting colorimetric change is measured using a microplate reader.

  • Quantification:

    • A standard curve is generated using known concentrations of ceramide.

    • The concentration of ceramides in the samples is inversely proportional to the signal intensity and is calculated based on the standard curve.

Conclusion

The cross-validation of results for this compound obtained via LC-MS/MS with data from alternative analytical methods is a cornerstone of robust lipidomics research. While LC-MS/MS offers unparalleled specificity and sensitivity, techniques such as HPLC with fluorescence detection, GC-MS, TLC, and ELISA provide valuable complementary information and can be employed for orthogonal validation. A thorough understanding of the principles, performance characteristics, and experimental protocols of each method, as outlined in this guide, will empower researchers to design comprehensive validation studies and ensure the accuracy and reliability of their findings in the intricate world of ceramide signaling.

References

A Comparative Guide to C15 Ceramide-1-Phosphate-d7 and its Non-Deuterated Analog in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of C15 Ceramide-1-Phosphate-d7 (C15-C1P-d7) and its non-deuterated counterpart, C15 Ceramide-1-Phosphate (C15-C1P). While C15-C1P-d7 is primarily utilized as an internal standard in mass spectrometry-based lipidomics due to its nearly identical chemical and physical properties to the natural compound, the substitution of hydrogen with deuterium (B1214612) atoms can introduce isotopic effects that may alter its biological activity. This guide explores these potential differences, offering supporting data from related studies and detailed experimental protocols to facilitate further research.

Ceramide-1-Phosphate (C1P) is a critical bioactive sphingolipid that regulates a multitude of cellular processes, including proliferation, survival, inflammation, and migration. It is synthesized from ceramide by the action of ceramide kinase (CerK). Understanding how isotopic labeling might affect these functions is crucial for the accurate interpretation of data from tracer experiments and for the potential development of deuterated lipids as therapeutic agents.

Data Presentation: Comparative Analysis

The following tables summarize the known properties of C15-C1P and C15-C1P-d7 and present a hypothetical comparison of their biochemical and biophysical parameters based on established principles of the kinetic isotope effect (KIE). Direct experimental data comparing the biological activities of these two specific molecules is currently limited in the scientific literature.

Table 1: Physicochemical Properties

PropertyC15 Ceramide-1-Phosphate (C15-C1P)This compound (C15-C1P-d7)Reference
Molecular Formula C₃₃H₆₉NO₆PC₃₃H₆₂D₇NO₆P[1][2]
Molecular Weight 620.86 g/mol 627.93 g/mol [1][2]
Primary Application Biological studies, signaling researchInternal standard for mass spectrometry[1]
Purity Typically >98%Typically >98% (TLC)[1]

Table 2: Hypothetical Comparison of Biological Activity Based on Kinetic Isotope Effect (KIE)

The C-D bond is stronger than the C-H bond, which can lead to a slower reaction rate if this bond is broken in the rate-determining step of an enzymatic reaction. This is known as the kinetic isotope effect.

ParameterExpected Outcome for C15-C1PHypothetical Outcome for C15-C1P-d7Rationale
Ceramide Kinase (CerK) Activity Standard Michaelis-Menten kineticsPotentially lower Vmax, similar KmDeuteration on the sphingoid base may slow the rate of phosphorylation if conformational changes involving these C-H/C-D bonds are rate-limiting.
Metabolism by Lipid Phosphatases Standard degradation ratePotentially slower degradationIf the enzymatic dephosphorylation involves abstraction of a proton from the deuterated positions, the reaction rate could be reduced.
Activation of Downstream Signaling Normal activation of pathways (e.g., PI3K/Akt, ERK1/2)Potentially altered signaling kinetics or magnitudeDifferences in metabolism could lead to varied local concentrations and duration of signaling. Changes in membrane biophysics due to deuteration could also affect receptor interaction.
Lipid-Protein Interactions Standard binding affinity to target proteinsPotentially altered binding affinityDeuteration can subtly alter the biophysical properties of the lipid, which may influence its interaction with binding partners.[3][4]

Experimental Protocols

To empirically determine the isotopic effects of C15-C1P-d7, the following experimental protocols are proposed.

In Vitro Ceramide Kinase (CerK) Assay

This assay will determine if there is a kinetic isotope effect on the enzymatic phosphorylation of C15 ceramide-d7 to C15-C1P-d7 compared to the non-deuterated substrate.

Materials:

  • Recombinant human CerK

  • C15 Ceramide and C15 Ceramide-d7

  • [γ-³²P]ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Lipid vesicles (e.g., phosphatidylcholine/phosphatidylserine)

  • Scintillation counter and vials

  • TLC plates and developing solvent

Procedure:

  • Prepare lipid vesicles containing either C15 Ceramide or C15 Ceramide-d7 at various concentrations.

  • In a reaction tube, combine the assay buffer, lipid vesicles, and recombinant CerK.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding a quench solution (e.g., chloroform/methanol).

  • Extract the lipids.

  • Separate the radiolabeled C1P from unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).

  • Quantify the amount of ³²P-labeled C1P using a scintillation counter.

  • Determine the initial reaction velocities for each substrate concentration and calculate Km and Vmax using Michaelis-Menten kinetics.

Cellular Uptake and Metabolism Assay

This experiment will compare the rate of uptake and subsequent metabolism of C15-C1P-d7 and C15-C1P in a relevant cell line (e.g., macrophages).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • C15-C1P and C15-C1P-d7

  • Cell culture medium and supplements

  • LC-MS/MS system

  • Lipid extraction solvents (e.g., isopropanol, ethyl acetate, formic acid)

Procedure:

  • Culture macrophage cells to a suitable confluency in multi-well plates.

  • Treat the cells with either C15-C1P or C15-C1P-d7 at a defined concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • At each time point, wash the cells with ice-cold PBS to remove excess lipid.

  • Lyse the cells and extract the total lipids.

  • Analyze the lipid extracts by LC-MS/MS to quantify the intracellular concentrations of C15-C1P, C15-C1P-d7, and their potential metabolites (e.g., C15 ceramide).

  • Compare the time course of uptake and metabolism for the deuterated and non-deuterated species.

Western Blot Analysis of Downstream Signaling

This protocol will assess whether C15-C1P-d7 can activate key pro-survival signaling pathways to the same extent as C15-C1P.

Materials:

  • Fibroblast or macrophage cell line

  • C15-C1P and C15-C1P-d7

  • Primary antibodies against phospho-Akt (Ser473) and phospho-ERK1/2 (Thr202/Tyr204)

  • Secondary antibodies (HRP-conjugated)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescent substrate

Procedure:

  • Serum-starve the cells to reduce basal signaling.

  • Treat the cells with C15-C1P or C15-C1P-d7 at various concentrations for a fixed time (e.g., 15 minutes).

  • Lyse the cells and determine the total protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-Akt and phospho-ERK1/2.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and compare the level of phosphorylation induced by the deuterated and non-deuterated C1P.

Mandatory Visualizations

C1P Signaling Pathways

C1P_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular C15-C1P C15-C1P GPCR GPCR C15-C1P->GPCR Activates cPLA2 cPLA₂ C15-C1P->cPLA2 Activates C15-C1P-d7 C15-C1P-d7 C15-C1P-d7->GPCR Activates (?) PI3K PI3K GPCR->PI3K ERK ERK1/2 GPCR->ERK CerK Ceramide Kinase (CerK) CerK->C15-C1P Produces Ceramide C15 Ceramide Ceramide->CerK Substrate Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival ERK->CellSurvival AA Arachidonic Acid cPLA2->AA Inflammation Inflammation AA->Inflammation experimental_workflow cluster_compounds Test Compounds cluster_assays Comparative Assays cluster_outcomes Data Analysis C15_C1P C15-C1P EnzymeAssay In Vitro Ceramide Kinase Assay C15_C1P->EnzymeAssay CellAssay Cellular Uptake & Metabolism (LC-MS/MS) C15_C1P->CellAssay SignalingAssay Downstream Signaling (Western Blot) C15_C1P->SignalingAssay C15_C1P_d7 C15-C1P-d7 C15_C1P_d7->EnzymeAssay C15_C1P_d7->CellAssay C15_C1P_d7->SignalingAssay Kinetics Enzyme Kinetics (Km, Vmax) EnzymeAssay->Kinetics Metabolism Uptake & Turnover Rates CellAssay->Metabolism Signaling Phosphorylation Levels (p-Akt, p-ERK) SignalingAssay->Signaling logical_relationship Deuteration Deuteration of C15 Ceramide-1-Phosphate StrongerBond Stronger C-D Bond vs. C-H Bond Deuteration->StrongerBond AlteredBiophysics Altered Biophysical Properties Deuteration->AlteredBiophysics KIE Kinetic Isotope Effect (KIE) StrongerBond->KIE AlteredMetabolism Altered Enzymatic Metabolism KIE->AlteredMetabolism AlteredSignaling Altered Biological Activity & Signaling AlteredMetabolism->AlteredSignaling AlteredBiophysics->AlteredSignaling

References

Performance of C15 Ceramide-1-phosphate-d7 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of C15 Ceramide-1-phosphate-d7 as an internal standard for the quantification of Ceramide-1-phosphate (C1P) in various biological matrices. The performance of this deuterated, odd-chain sphingolipid is compared with other commonly used internal standards, supported by experimental data from peer-reviewed studies.

Introduction to this compound

This compound is a deuterated synthetic analog of Ceramide-1-phosphate (C1P) containing a 15-carbon fatty acid chain and seven deuterium (B1214612) atoms.[1][2] As a stable isotope-labeled internal standard, it is designed for accurate quantification of endogenous C1P species in complex biological samples using mass spectrometry-based techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The odd-numbered carbon chain (C15) is a key feature, as most naturally occurring ceramides (B1148491) in mammalian systems possess even-numbered fatty acid chains, thus minimizing potential interference from endogenous species.[3][4]

The Critical Role of Internal Standards in Sphingolipid Analysis

The use of an appropriate internal standard is crucial for accurate and precise quantification in LC-MS/MS analysis. Internal standards help to correct for variations that can occur during sample preparation, extraction, chromatographic separation, and mass spectrometric detection. Stable isotope-labeled standards, such as this compound, are considered the gold standard as they co-elute with the analyte of interest and exhibit nearly identical physicochemical properties, leading to better correction for matrix effects and other sources of variability.[3][5]

Performance Comparison of Internal Standards for C1P Analysis

The following tables summarize the performance characteristics of different internal standards used for the quantification of C1P and related sphingolipids in various biological matrices. While a direct head-to-head comparison of all standards in a single study is not available, this compilation of data from multiple sources provides a comparative overview.

Table 1: Linearity of Response for Different C1P Internal Standards

Internal StandardAnalyte(s)MatrixLinear RangeCorrelation Coefficient (r²)Reference
d18:1/12:0 Ceramide-1-phosphateC12, C16, C24 C1P speciesCell Lysates5 fmol - 125 pmol> 0.99[6]
d17:1 Sphingosine-1-phosphateSphingosine-1-phosphateCell Lysates5 fmol - 125 pmol> 0.99[6]
Deuterated Ceramides (d7)C16, C18, C24, C24:1 CeramidesHuman PlasmaNot Specified> 0.99[7]
Stable Isotope-Labeled Ceramides16 Ceramide and 10 Dihydroceramide speciesHuman SerumNot SpecifiedNot Specified[5]

Table 2: Recovery and Matrix Effects of Sphingolipid Internal Standards

Internal StandardMatrixRecovery (%)Matrix Effect (%)Reference
C12:0 Ceramide-1-phosphateWhole BloodGoodSignificant ion suppression at high blood volumes[8]
C15 Glucosyl(β) ceramide-d7Whole BloodGoodMinimized with appropriate normalization[8]
Deuterated Ceramides (d7)Human Plasma98 - 109No significant matrix interference observed[7]
C17-sphingosine-1-phosphateSerum, CSF, UrineNot SpecifiedSignificant matrix effects observed in all matrices compared to PBS[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification of C1P. Below are representative protocols for sample extraction and LC-MS/MS analysis.

Protocol 1: Extraction of Ceramide-1-Phosphate from Cell Culture

This protocol is adapted from a study focused on the analysis of C1P levels in A549 human lung carcinoma cells.[6]

Materials:

Procedure:

  • Harvest cultured cells and wash with phosphate-buffered saline (PBS).

  • Add 1 ml of methanol to the cell pellet and sonicate to create a homogeneous mixture.

  • Add 500 µl of chloroform and a known amount of the this compound internal standard.

  • Sonicate the mixture and incubate overnight at 48°C.

  • Perform base hydrolysis for 2 hours at 37°C.

  • Neutralize the extract by adding glacial acetic acid, confirming the pH with pH paper.

  • Add 1 ml of chloroform and 2 ml of water to induce phase separation.

  • Collect the lower organic phase, dry it under a stream of nitrogen, and reconstitute in an appropriate solvent for LC-MS/MS analysis.

Protocol 2: Extraction of Sphingolipids from Whole Blood

This protocol is based on a single-phase butanol extraction method which has shown good recovery for a wide range of sphingolipids, including C1P.[8]

Materials:

  • Butanol

  • Methanol

  • Internal Standard mixture (including this compound)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a 100 µL whole blood sample, add the internal standard mixture.

  • Add a solution of butanol and methanol (e.g., 1:1 v/v).

  • Vortex vigorously to ensure thorough mixing and protein precipitation.

  • Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant, which contains the extracted lipids.

  • Dry the supernatant under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis of Ceramide-1-Phosphate

The following is a general LC-MS/MS methodology for the analysis of C1P. Specific parameters should be optimized for the instrument in use.

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is commonly used (e.g., Discovery C18).[6]

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a suitable additive like formic acid or ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with a similar additive.

  • Gradient: A gradient elution is typically employed, starting with a higher proportion of mobile phase A and gradually increasing the proportion of mobile phase B to elute the lipophilic C1P species.

  • Column Temperature: Heating the column (e.g., to 60°C) can improve peak shape and reduce carryover.[5]

Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode. Positive mode is often preferred for C1P.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each C1P species and the internal standard. For C1P, a common transition involves the neutral loss of the phosphocholine (B91661) headgroup.

Ceramide-1-Phosphate Signaling Pathway

Ceramide-1-phosphate is a bioactive sphingolipid that plays a crucial role in various cellular processes, including cell proliferation, survival, and inflammation.[9][10] It is synthesized from ceramide by the action of Ceramide Kinase (CerK).[9][11] C1P can then exert its effects through various downstream effectors.

C1P_Signaling_Pathway Ceramide Ceramide CerK Ceramide Kinase (CerK) Ceramide->CerK Substrate C1P Ceramide-1-Phosphate (C1P) CerK->C1P Catalyzes cPLA2 Cytosolic Phospholipase A2 (cPLA2) C1P->cPLA2 Activates PI3K_Akt PI3K/Akt Pathway C1P->PI3K_Akt Activates Migration Cell Migration C1P->Migration Promotes AA Arachidonic Acid cPLA2->AA Releases Eicosanoids Eicosanoids AA->Eicosanoids Precursor to Inflammation Inflammation Eicosanoids->Inflammation Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival

Caption: Simplified signaling pathway of Ceramide-1-Phosphate (C1P).

Experimental Workflow for C1P Quantification

The general workflow for the quantification of C1P in biological samples involves several key steps, from sample collection to data analysis.

Experimental_Workflow Sample_Collection 1. Biological Sample Collection (Plasma, Serum, Tissue) IS_Spiking 2. Spiking with This compound Sample_Collection->IS_Spiking Extraction 3. Lipid Extraction IS_Spiking->Extraction Dry_Reconstitute 4. Drying and Reconstitution Extraction->Dry_Reconstitute LC_MS 5. LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Processing 6. Data Processing and Quantification LC_MS->Data_Processing

Caption: General experimental workflow for C1P quantification.

Conclusion

This compound serves as a robust internal standard for the quantification of C1P in diverse biological matrices. Its odd-chain length and stable isotope labeling provide high accuracy and precision by effectively compensating for analytical variability. While direct comparative data against all other potential internal standards is limited, the available evidence strongly supports the superiority of using a deuterated, odd-chain analog like this compound over non-deuterated or even-chain labeled standards for reliable C1P analysis. The choice of internal standard should always be validated for the specific matrix and analytical method being employed.

References

C15 Ceramide-1-phosphate-d7: A Comparative Guide to its Efficacy in Normalizing Lipidomics Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of lipidomics, accurate and reproducible quantification of lipid species is paramount for deriving meaningful biological insights. Normalization, a critical step in the lipidomics workflow, corrects for variations introduced during sample preparation and analysis. The choice of an appropriate internal standard is central to achieving reliable normalization. This guide provides a comprehensive comparison of C15 Ceramide-1-phosphate-d7 (C15 Cer-1-P-d7) with other commonly used internal standards for lipidomics data normalization, supported by available experimental data and detailed methodologies.

The Role of Internal Standards in Lipidomics

Internal standards are essential for correcting analytical variability, including differences in extraction efficiency, sample loss, and instrument response.[1] Ideally, an internal standard should be a stable, isotopically labeled analog of the analyte of interest that is not naturally present in the sample.[1] Deuterated and odd-chain lipids are two classes of compounds that are widely employed as internal standards in mass spectrometry-based lipidomics.

This compound: An Emerging Internal Standard

C15 Cer-1-P-d7 is a synthetic, deuterated sphingolipid containing an odd-chain fatty acid (pentadecanoic acid). Its unique structure makes it an attractive candidate as an internal standard for the quantification of ceramide-1-phosphates and potentially other sphingolipid classes. The odd-numbered carbon chain (C15) ensures that it does not interfere with the measurement of endogenous, even-chained lipids, while the deuterium (B1214612) labeling allows for its differentiation from endogenous lipids of the same class by mass spectrometry.[1]

Performance Comparison of Internal Standards

The selection of an internal standard should be based on its ability to mimic the behavior of the analyte of interest throughout the analytical process. The following table summarizes the performance characteristics of C15 Cer-1-P-d7 and other commonly used internal standards.

Internal Standard TypeAnalyte CoverageLinearityRecoveryCoefficient of Variation (CV)Key AdvantagesLimitations
This compound Primarily for Ceramide-1-phosphates; potential for other sphingolipids.Good linearity has been reported for similar odd-chain deuterated sphingolipids (e.g., C15 Hex1Cer-d7 for HexCer and Hex3Cer with R² > 0.98).[2]Data not widely available.Data not widely available.Odd-chain fatty acid minimizes interference with endogenous lipids. Deuterium labeling allows for accurate quantification.Limited published data on its performance across a wide range of lipid classes.
Other Odd-Chain Deuterated Sphingolipids (e.g., C15 Hex1Cer-d7) Specific to the lipid class they represent (e.g., Hexosylceramides).Excellent (R² > 0.98 for HexCer and Hex3Cer).[2]Good recovery reported for sphingolipids using appropriate extraction methods.[2]Low CVs reported for deuterated standards in general.[3]High structural similarity to analytes. Minimizes interference.Class-specific, requiring a cocktail of standards for broad lipidome coverage.
Even-Chain Deuterated Ceramides (B1148491) (e.g., C16, C18, C24-d7) Primarily for their corresponding endogenous ceramides.Excellent linearity (R² > 0.99) reported for various ceramides.[4]High and reproducible recoveries (98-109%) have been demonstrated.[4]Low intra- and inter-assay precision (<15%).[4]Closely mimics the physicochemical properties of the endogenous analyte.Potential for isotopic overlap with endogenous lipids if not carefully selected.
Odd-Chain (Non-deuterated) Lipids (e.g., C17:0, C19:0 containing lipids) Broad applicability across different lipid classes.Generally good, but may differ from analytes due to structural differences.Can vary depending on the lipid class and extraction method.Can be higher compared to deuterated standards.Commercially available for a wide range of lipid classes. Cost-effective.Does not perfectly mimic the ionization and fragmentation behavior of all endogenous lipids.
Total Lipid Extract Normalization All detected lipid species.Not applicable.Not applicable.Can be high and may obscure subtle biological changes.Simple and does not require the addition of external standards.Assumes that the total lipid content is constant across all samples, which is often not the case.

Experimental Protocols

Accurate lipidomics analysis relies on robust and well-documented experimental procedures. Below are detailed methodologies for lipid extraction, LC-MS/MS analysis, and data normalization using internal standards.

Lipid Extraction (Modified Folch Method)

This protocol is a widely used method for the extraction of a broad range of lipids from biological samples.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate, cell pellet)

  • Internal Standard solution (containing a known concentration of C15 Cer-1-P-d7 and other relevant standards)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of the biological sample, add a known amount of the internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the mixture vigorously for 2 minutes.

  • Incubate at room temperature for 20 minutes.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol:chloroform 1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

This section provides a general protocol for the separation and detection of lipids using liquid chromatography coupled to tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

LC Conditions:

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B and equilibrate

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Precursor and Product Ions: Specific m/z transitions for each analyte and internal standard need to be optimized. For C15 Cer-1-P-d7, the specific transitions would depend on the instrument and experimental conditions.

Data Normalization

The peak area of each endogenous lipid is normalized to the peak area of the corresponding internal standard.

Calculation: Normalized Peak Area = (Peak Area of Endogenous Lipid) / (Peak Area of Internal Standard)

For C15 Cer-1-P-d7, it would be used to normalize the peak areas of endogenous ceramide-1-phosphate species. Its utility for normalizing other sphingolipid classes should be validated by assessing the parallelism of the dose-response curves between the internal standard and the analytes.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in lipidomics normalization and experimental workflows.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Spike Spike with Internal Standard (C15 Cer-1-P-d7) Sample->Spike Extraction Lipid Extraction Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Acquisition Data Acquisition (Peak Areas) LC_MS->Data_Acquisition Normalization Data Normalization Data_Acquisition->Normalization Quantification Relative/Absolute Quantification Normalization->Quantification Biological_Interpretation Biological Interpretation Quantification->Biological_Interpretation

Caption: A typical experimental workflow for lipidomics analysis.

Normalization_Concept cluster_analyte Endogenous Analyte cluster_is Internal Standard (IS) Analyte_Signal Variable Signal Ratio Ratio (Analyte/IS) = Constant Analyte_Signal->Ratio IS_Signal Variable Signal (Mirrors Analyte) IS_Signal->Ratio Correction Correction for Analytical Variability Ratio->Correction

Caption: The principle of internal standard-based normalization.

Conclusion

This compound presents a promising internal standard for the accurate quantification of ceramide-1-phosphates and potentially other sphingolipids in complex biological matrices. Its odd-chain fatty acid and stable isotope labeling offer distinct advantages in minimizing interference and ensuring precise measurement. While more extensive validation across a broader range of lipid classes is warranted, the available data on similar odd-chain deuterated sphingolipids suggests its high potential for improving the reliability of lipidomics data. Researchers should carefully consider the specific requirements of their study when selecting an internal standard and are encouraged to perform in-house validation to ensure optimal performance. The continued development and characterization of novel internal standards like C15 Cer-1-P-d7 will undoubtedly contribute to the advancement of quantitative lipidomics and its application in biomedical research.

References

A Researcher's Guide to the Use of C15 Ceramide-1-phosphate-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of C15 Ceramide-1-phosphate-d7 (C15 C1P-d7) with other common internal standards used in the quantitative analysis of Ceramide-1-phosphate (C1P) by mass spectrometry. The information presented is intended for researchers, scientists, and drug development professionals who are engaged in sphingolipid analysis.

Ceramide-1-phosphate is a critical bioactive sphingolipid involved in various cellular processes, including cell growth, survival, and inflammation.[1] Accurate quantification of endogenous C1P species is essential for understanding its role in health and disease. The use of an appropriate internal standard is paramount for achieving reliable and reproducible results in mass spectrometry-based lipidomics.

Comparison of Internal Standards for C1P Quantification

The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to compensate for variations in sample extraction, processing, and instrument response. In the context of C1P analysis, the two most common types of internal standards are stable isotope-labeled standards (e.g., C15 C1P-d7) and odd-chain lipid standards (e.g., C17:0 C1P).

Table 1: Comparison of this compound and Odd-Chain C1P Internal Standards

FeatureThis compound (Stable Isotope-Labeled)C17:0 Ceramide-1-phosphate (Odd-Chain)
Principle Co-elutes with the endogenous C15 C1P and has a similar ionization efficiency, differing only in mass due to deuterium (B1214612) labeling.Has a different retention time and potentially different ionization efficiency compared to endogenous C1P species due to the difference in acyl chain length.
Accuracy High. Closely mimics the behavior of the endogenous analyte, leading to better correction for matrix effects and extraction losses.Moderate to High. Can be a good alternative if a stable isotope-labeled standard is not available, but may not fully compensate for differential matrix effects on various C1P species.
Precision High. The co-elution and similar ionization properties lead to more consistent and reproducible measurements.Moderate. Variability can be higher due to differences in chromatographic behavior and ionization relative to the analytes.
Specificity High. The mass difference is specific and easily resolved by the mass spectrometer.High. The odd-chain length is not typically found in high abundance endogenously.
Availability Commercially available from suppliers like Avanti Polar Lipids.[2][3]Commercially available.
Cost Generally higher due to the complexity of synthesis.Generally lower cost.

A large-scale inter-laboratory study on ceramides (B1148491) highlighted that the use of authentic labeled standards significantly reduces data variability.[4] While this study did not specifically focus on C1P, the principles are directly applicable.

Experimental Data and Performance

While no direct inter-laboratory comparison studies for C15 C1P-d7 are publicly available, the performance of stable isotope-labeled internal standards in lipidomics is well-documented. Below is a table summarizing expected performance characteristics for a validated LC-MS/MS method for C1P quantification using C15 C1P-d7 as an internal standard, based on typical values reported in the literature for similar analytes.[5][6]

Table 2: Expected Performance of an LC-MS/MS Method for C1P using C15 C1P-d7

ParameterExpected ValueDescription
Linearity (r²) >0.99The method should demonstrate a linear response over a defined concentration range.
Precision (%CV) <15%The coefficient of variation for repeated measurements should be low, indicating high reproducibility.
Accuracy (%RE) 85-115%The relative error should be within an acceptable range, indicating the closeness of the measured value to the true value.
Lower Limit of Quantification (LLOQ) Low pmol to fmol rangeThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Extraction Recovery >80%The efficiency of the extraction process in recovering the analyte from the sample matrix.

Experimental Protocols

The following is a generalized protocol for the quantification of C1P in biological samples using C15 C1P-d7 as an internal standard. This protocol is a composite of methodologies described in the literature.[7][8][9]

1. Sample Preparation and Lipid Extraction:

  • Thaw biological samples (e.g., cell pellets, plasma, tissue homogenates) on ice.

  • Add a known amount of this compound internal standard solution to each sample.

  • Perform lipid extraction using a suitable method, such as a modified Bligh-Dyer or Folch extraction. A single-phase extraction using butanol or MTBE has also been shown to have good recovery for C1P.[10]

  • Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phases containing ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.

    • Heating the column to around 60°C can improve peak shape and reduce carryover.[11]

  • Mass Spectrometry (MS):

    • Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Optimize the MRM transitions for each endogenous C1P species and for C15 C1P-d7. The precursor ion is the [M-H]⁻ ion and a common product ion is m/z 79 (PO3⁻) in negative ion mode.[7]

    • Acquire data using optimized instrument parameters.

3. Data Analysis:

  • Integrate the peak areas for each endogenous C1P species and the C15 C1P-d7 internal standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Quantify the amount of each C1P species using a calibration curve prepared with known amounts of non-labeled C1P standards and a fixed amount of the internal standard.

Visualizations

Signaling Pathway

Ceramide-1-phosphate is synthesized from ceramide by the action of ceramide kinase (CERK) and is involved in pro-survival and pro-inflammatory signaling pathways.[1][7]

G Ceramide Ceramide C1P C1P Ceramide->C1P CERK Apoptosis Apoptosis Ceramide->Apoptosis Promotes Survival Survival C1P->Survival Promotes Inflammation Inflammation C1P->Inflammation Promotes CERK CERK

Ceramide-1-Phosphate Biosynthesis and Signaling

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of C1P using an internal standard.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Biological Sample Biological Sample Spike with\nC15 C1P-d7 Spike with C15 C1P-d7 Biological Sample->Spike with\nC15 C1P-d7 Lipid Extraction Lipid Extraction Spike with\nC15 C1P-d7->Lipid Extraction Reconstitution Reconstitution Lipid Extraction->Reconstitution LC-MS/MS LC-MS/MS Reconstitution->LC-MS/MS Peak Integration Peak Integration LC-MS/MS->Peak Integration Ratio Calculation Ratio Calculation Peak Integration->Ratio Calculation Quantification Quantification Ratio Calculation->Quantification

Quantitative Analysis Workflow for Ceramide-1-Phosphate

References

C15 Ceramide-1-Phosphate-d7: A Comparative Guide to Chain-Length Ceramide Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of lipidomics, accurate quantification of bioactive lipids is paramount to understanding their roles in health and disease. Ceramide-1-phosphate (C1P), a critical signaling lipid, is implicated in numerous cellular processes, including inflammation, cell survival, and migration.[1][2][3] Precise measurement of endogenous C1P species using liquid chromatography-tandem mass spectrometry (LC-MS/MS) necessitates the use of appropriate internal standards to correct for analytical variability. This guide provides an objective comparison of C15 Ceramide-1-phosphate-d7 against other common chain-length ceramide standards, supported by experimental principles and methodologies.

The Role of Internal Standards in Quantitative Lipidomics

The ideal internal standard for mass spectrometry should mimic the physicochemical properties of the analyte of interest as closely as possible, differing only in mass. This ensures that the standard experiences similar extraction efficiency, ionization response, and chromatographic behavior, thereby enabling accurate correction for sample loss and matrix effects.[4] Two main categories of internal standards are predominantly used for ceramide quantification: odd-chain ceramide standards and stable isotope-labeled (e.g., deuterated) even-chain ceramide standards.

Odd-Chain Ceramide Standards: Mammalian cells predominantly synthesize even-chain ceramides (B1148491) (e.g., C16, C18, C24).[5] Odd-chain ceramides, such as those with C15, C17, or C19 acyl chains, are present at very low to undetectable levels in most biological samples.[5] This low natural abundance makes them excellent candidates for use as internal standards, as their signals will not interfere with the endogenous analytes being measured.

Deuterated Even-Chain Ceramide Standards: These standards are chemically identical to their endogenous counterparts, with the only difference being the substitution of some hydrogen atoms with deuterium (B1214612). This mass shift allows the mass spectrometer to differentiate between the standard and the analyte. Because their physical and chemical properties are nearly identical to the endogenous ceramides, they are considered the gold standard for correcting analytical variability.[5]

This compound combines the advantages of both types of standards. As an odd-chain ceramide, it avoids interference from endogenous species. The deuterium labeling provides an additional mass shift for unambiguous detection.

Comparative Analysis of Ceramide Standards

The selection of an appropriate internal standard is critical for the accuracy and precision of ceramide quantification. Below is a comparison of this compound with other commonly used ceramide standards.

FeatureThis compoundOdd-Chain Standards (e.g., C17-Ceramide)Even-Chain Deuterated Standards (e.g., C16:0-d7-Ceramide)
Natural Abundance Very low to noneVery low to none[5]High (endogenous counterpart)
Interference with Endogenous Analytes Minimal to noneMinimal to nonePotential for isotopic overlap if not fully resolved chromatographically
Physicochemical Similarity to Endogenous Analytes High, but slight differences due to chain lengthHigh, but slight differences due to chain lengthNearly identical
Correction for Matrix Effects Good, as it is structurally similar to a range of ceramidesGood, for similar reasonsExcellent, as it co-elutes with the specific endogenous analyte[6]
Commercial Availability Available from specialty chemical suppliersReadily available for various odd-chain lengths[7]Widely available for common even-chain ceramides[7]
Cost Generally higher due to synthesis complexityCan be more cost-effective than deuterated standardsVaries, but can be a significant investment for a suite of standards

Experimental Protocols

Accurate quantification of C1P requires robust and validated experimental methods. Below is a representative protocol for the analysis of ceramides and C1P in biological samples using LC-MS/MS with an internal standard like this compound.

I. Sample Preparation: Lipid Extraction

This protocol is a modified Bligh and Dyer method suitable for the extraction of polar lipids like C1P.

  • Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue homogenate) in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenate. The final concentration should be within the linear range of the calibration curve.

  • Lipid Extraction:

    • Add a 2:1 (v/v) mixture of methanol:chloroform (B151607) to the sample.

    • Vortex thoroughly and incubate at room temperature.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to separate the aqueous and organic layers.

  • Solvent Evaporation: Carefully collect the lower organic phase containing the lipids and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

II. LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used for ceramide analysis.

    • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 1 mM ammonium formate.

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the ceramides based on their hydrophobicity.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for C1P analysis due to the phosphate (B84403) group.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each ceramide species and the internal standard are monitored.

    • MRM Transitions (Example):

      • Endogenous C16:0-C1P: Precursor ion (m/z) -> Product ion (m/z)

      • C15:0-C1P-d7 (Internal Standard): Precursor ion (m/z) -> Product ion (m/z)

III. Data Analysis
  • Peak Integration: Integrate the peak areas for each endogenous ceramide and the this compound internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of known standards.

  • Quantification: Determine the concentration of each ceramide species in the samples by applying the peak area ratios to the regression equation of the calibration curve.

Signaling Pathways Involving Ceramide-1-Phosphate

C1P is a key player in various signaling cascades. The diagrams below, generated using Graphviz, illustrate some of the critical pathways influenced by C1P.

Ceramide_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine + Palmitoyl-CoA->Dihydroceramide SPT Ceramide Ceramide Dihydroceramide->Ceramide DES1 Ceramide-1-Phosphate Ceramide-1-Phosphate Ceramide->Ceramide-1-Phosphate Ceramide Kinase (CerK) Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Ceramide Sphingomyelinase Ceramide-1-Phosphate->Ceramide C1P Phosphatase Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate Sphingosine Kinase (SphK)

Caption: Simplified overview of ceramide metabolism pathways.

C1P_Inflammation_Pathway Inflammatory Stimuli Inflammatory Stimuli Ceramide Kinase (CerK) Ceramide Kinase (CerK) Inflammatory Stimuli->Ceramide Kinase (CerK) activates Ceramide-1-Phosphate (C1P) Ceramide-1-Phosphate (C1P) Ceramide Kinase (CerK)->Ceramide-1-Phosphate (C1P) produces cPLA2 Cytosolic Phospholipase A2 Ceramide-1-Phosphate (C1P)->cPLA2 activates Arachidonic Acid Arachidonic Acid cPLA2->Arachidonic Acid releases Pro-inflammatory Eicosanoids Pro-inflammatory Eicosanoids Arachidonic Acid->Pro-inflammatory Eicosanoids is converted to

References

Safety Operating Guide

Proper Disposal of C15 Ceramide-1-phosphate-d7: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of C15 Ceramide-1-phosphate-d7, a deuterated bioactive sphingolipid used in research.

Based on available safety data, this compound is not classified as a hazardous substance or mixture. However, it is crucial to adhere to proper disposal protocols to maintain a safe laboratory environment. The primary directive is to manage its disposal in accordance with all applicable national and local regulations.

Immediate Safety and Handling Precautions

Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses, gloves, and a lab coat. Handle the material in a well-ventilated area. In case of a spill, avoid inhalation of dust. Collect the spilled material and dispose of it as outlined below.

Step-by-Step Disposal Protocol

  • Do Not Mix: this compound waste should not be mixed with other chemical waste. Keeping it separate prevents unforeseen chemical reactions and ensures proper waste stream management.

  • Use Original Containers: Whenever possible, store the waste material in its original container. This ensures that it is clearly labeled with the chemical name and any associated information.

  • Labeling: If the original container is not available, use a new, clean, and compatible container. Label it clearly as "this compound Waste".

  • Consult Institutional Guidelines: Every research institution has a dedicated Environmental Health and Safety (EHS) department. Consult your institution's specific guidelines for non-hazardous chemical waste disposal.

  • Disposal as Non-Hazardous Waste: As a non-hazardous solid, this chemical may be suitable for disposal in the regular trash, provided it is securely packaged and transferred by laboratory personnel directly to the designated dumpster.[1] However, this is subject to institutional and local regulations.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[2] They should be disposed of in the same manner as the chemical waste.

Summary of Safety and Disposal Information

ParameterGuideline
Chemical Classification Not a hazardous substance or mixture.
Personal Protective Equipment Safety glasses, gloves, lab coat.
Handling Use in a well-ventilated area. Avoid dust inhalation.
Waste Segregation Do not mix with other waste.
Container Use original or a clearly labeled, compatible container.
Disposal Method Follow institutional and local regulations for non-hazardous chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe check_hazard Is the substance hazardous? ppe->check_hazard non_hazardous No (Not Classified as Hazardous) check_hazard->non_hazardous No hazardous Yes check_hazard->hazardous Yes segregate Keep in Original or Labeled Container Do Not Mix with Other Waste non_hazardous->segregate consult_ehs Consult Institutional EHS Guidelines for Non-Hazardous Chemical Waste hazardous->consult_ehs Follow Hazardous Waste Protocol (Not Applicable Here) segregate->consult_ehs dispose Dispose According to EHS Protocol (e.g., designated solid waste stream) consult_ehs->dispose end End dispose->end

Disposal Workflow for this compound

References

Safeguarding Your Research: A Comprehensive Guide to Handling C15 Ceramide-1-phosphate-d7

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for researchers, scientists, and drug development professionals handling C15 Ceramide-1-phosphate-d7. This guide provides immediate, value-added information beyond the product itself, ensuring the safe and effective use of this compound in the laboratory.

This compound is a deuterated derivative of C15 Ceramide-1-phosphate, a bioactive sphingolipid involved in cellular processes like apoptosis and proliferation.[1][2][3][4] While comprehensive toxicological data for this specific deuterated compound may not be readily available, it is prudent to handle it with the care afforded to potentially hazardous substances. The non-deuterated analogue is known to be a combustible solid with a Water Hazard Class 3 (WGK 3), indicating it is severely hazardous to water.[1][3] Therefore, adherence to strict safety protocols is paramount to protect both laboratory personnel and the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment should always precede the handling of any chemical. For this compound, the following PPE is recommended to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact. For extended handling, consider double-gloving.
Eye Protection Chemical safety gogglesProtects eyes from potential splashes or airborne particles of the powdered compound.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes the inhalation of any airborne powder. A dust mask may be considered for weighing operations outside of a hood.

Operational Plan: From Receipt to Experimentation

A clear and systematic workflow is essential for the safe handling of this compound.

Operational Workflow for this compound receiving Receiving and Inspection storage Storage at -20°C receiving->storage Store immediately preparation Preparation for Use (in fume hood) storage->preparation weighing Weighing preparation->weighing dissolving Dissolving in appropriate solvent weighing->dissolving experiment Use in Experiment dissolving->experiment

Caption: A streamlined workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the product is correctly labeled.

  • Storage: Immediately transfer the compound to a freezer for storage at the recommended -20°C.[3][5] This ensures the stability of the lipid.

  • Preparation for Use: All handling of the solid compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation risks.

  • Weighing: Carefully weigh the required amount of the powdered this compound. Use appropriate tools to avoid generating dust.

  • Dissolving: Dissolve the compound in a suitable solvent as dictated by the experimental protocol. Ensure the chosen solvent is compatible with all subsequent experimental steps.

  • Use in Experiment: Once in solution, the compound can be used in your experimental setup, following all laboratory-specific safety protocols.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination, given its classification as severely hazardous to water.[1][3]

Disposal Decision Tree for this compound Waste start Waste Generated solid_waste Solid Waste (unused compound, contaminated items) start->solid_waste liquid_waste Liquid Waste (solutions containing the compound) start->liquid_waste haz_solid Hazardous Solid Waste solid_waste->haz_solid Contaminated with this compound haz_liquid Hazardous Liquid Waste liquid_waste->haz_liquid Contains this compound non_haz_solid Non-Hazardous Solid Waste disposal_haz_solid Dispose in designated hazardous solid waste container haz_solid->disposal_haz_solid non_haz_liquid Non-Hazardous Liquid Waste disposal_haz_liquid Dispose in designated hazardous liquid waste container haz_liquid->disposal_haz_liquid disposal_trash Dispose in regular trash disposal_drain Dispose down the drain (if permitted)

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.